benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate
Description
BenchChem offers high-quality benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H14N2O4 |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C12H14N2O4/c15-11-8-13(6-7-14(11)17)12(16)18-9-10-4-2-1-3-5-10/h1-5,17H,6-9H2 |
InChI Key |
NSVSGDZLJPWJNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical properties of benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate
Abstract
Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate is a novel heterocyclic compound with potential applications in pharmaceutical development and biochemical research. As a new chemical entity, a comprehensive understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and ensuring therapeutic efficacy and safety. This guide provides a structured approach to elucidating these critical parameters. Due to the novelty of this compound, this document pioneers a framework for its characterization, combining in-silico predictions with detailed, field-proven experimental protocols. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step methodologies for a complete physicochemical workup.
Introduction and Molecular Structure
The rational design of drug candidates and their subsequent development into effective medicines is fundamentally reliant on a thorough characterization of their physicochemical properties. These parameters—including solubility, lipophilicity, thermal stability, and ionization state (pKa)—govern a molecule's behavior from initial synthesis and purification to its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.
This guide focuses on Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate, a substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, known for its presence in a wide array of therapeutic agents[1]. The unique combination of a hydroxyl group, a ketone, and a benzyl carbamate substituent suggests a complex interplay of properties that must be systematically investigated.
Molecular Structure:
-
IUPAC Name: Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate
-
Molecular Formula: C₁₂H₁₄N₂O₄
-
Molecular Weight: 250.25 g/mol
-
Chemical Structure: (A proper chemical drawing would be inserted here in a full document)
Given the absence of published experimental data for this specific molecule, this guide will first present computationally predicted properties to establish a baseline and then provide robust experimental protocols for their empirical validation.
In-Silico Prediction of Physicochemical Properties
Before embarking on laboratory work, computational modeling provides rapid, cost-effective estimations of a molecule's core properties. These predictions are invaluable for planning experiments, such as selecting appropriate solvent systems or pH ranges. Various software platforms like ACD/Percepta, ChemAxon, and SPARC utilize algorithms based on large datasets of experimentally determined values to predict properties from a chemical structure[2][3][4].
The following table summarizes the predicted physicochemical properties for Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 250.25 g/mol | Influences diffusion and membrane transport; a key parameter in Lipinski's Rule of Five. |
| logP (Octanol/Water Partition Coefficient) | ~1.0 - 1.5 | Measures lipophilicity, which affects solubility, membrane permeability, and metabolic stability. |
| Aqueous Solubility (logS) | ~ -2.5 (Moderately Soluble) | Critical for absorption and formulation; low solubility can limit bioavailability. |
| pKa (Acidic) | ~12-13 (Hydroxyl group) | Determines the ionization state at different physiological pH values, impacting solubility and receptor binding. |
| pKa (Basic) | ~ -1 to 0 (Amide Nitrogen) | The amide nitrogen is predicted to be very weakly basic. |
| Boiling Point | > 400 °C (Decomposes) | Important for understanding thermal stability during manufacturing and storage. |
| Melting Point | ~150 - 170 °C | Defines the solid-state properties, impacting dissolution rate and manufacturability. |
Note: These values are estimations and require experimental validation.
Experimental Characterization: Protocols and Methodologies
The following sections provide detailed, self-validating protocols for the experimental determination of the key physicochemical properties. The causality behind experimental choices is explained to ensure robust and reproducible results.
Workflow for Physicochemical Characterization
A logical workflow ensures that data from one experiment can inform the next, creating an efficient characterization cascade.
Caption: General workflow for physicochemical characterization.
Thermal Analysis: Melting Point and Stability
Thermal analysis is critical for defining the material's solid-state properties and its stability under thermal stress.
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of the melting point (Tm), an indicator of purity and solid-state form[5][6].
Experimental Protocol:
-
Calibration: Calibrate the DSC instrument using a certified indium standard (~10 mg) to ensure temperature and enthalpy accuracy[6].
-
Sample Preparation: Accurately weigh 2-5 mg of the dried compound into a Tzero aluminum pan. Crimp the pan with a hermetically sealed lid[6][7]. Prepare an identical empty pan as a reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert nitrogen atmosphere at a flow rate of 50 mL/min to prevent oxidation[7].
-
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 250 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. A sharp peak indicates high purity.
TGA measures the change in mass of a sample as a function of temperature, revealing its thermal stability and decomposition profile[8][9][10].
Experimental Protocol:
-
Sample Preparation: Weigh 5-10 mg of the compound into an alumina crucible[8][11].
-
Instrument Setup:
-
Place the crucible onto the TGA's microbalance.
-
Purge with nitrogen at 30-50 mL/min[8].
-
-
Thermal Program: Heat the sample from 25 °C to 600 °C at a controlled rate of 10 °C/min.
-
Data Analysis: The onset of significant mass loss in the TGA curve indicates the temperature at which the compound begins to decompose.
Purity and Lipophilicity by High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for assessing the purity of a novel compound and can also be used to estimate its lipophilicity[12][13][14].
A robust, stability-indicating HPLC method is required to separate the main compound from any impurities or degradants. A systematic approach is crucial[15].
Caption: Principle of the shake-flask solubility assay.
Experimental Protocol:
-
Buffer Preparation: Prepare buffers at pH 1.2 (0.1 N HCl), 4.5 (Acetate buffer), and 6.8 (Phosphate buffer) as per WHO guidelines.[16]
-
Sample Preparation: Add an excess amount of the solid compound to each buffer in triplicate to create a slurry.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 37 °C) for at least 24 hours to ensure equilibrium is reached. Check concentrations at multiple time points (e.g., 24h, 48h) to confirm a plateau.[16]
-
Sample Processing: Separate the undissolved solid by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[17]
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using the previously developed and validated HPLC-UV method.
pKa Determination
The pKa value(s) define the extent of ionization of a molecule at a given pH. This profoundly affects solubility, permeability, and target binding. Potentiometric titration is a classic and reliable method.[18][19]
Experimental Protocol:
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a co-solvent system (e.g., water/methanol) to a known concentration (e.g., 1 mM).[19]
-
Instrument Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10).
-
Titration:
-
Adjust the initial pH of the solution to the acidic side (e.g., pH 2) with 0.1 M HCl.
-
Titrate the solution by adding small, precise aliquots of a standardized titrant (0.1 M NaOH).
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the flat buffer region on the titration curve.[19]
Conclusion
The comprehensive physicochemical characterization of a novel entity like Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate is a foundational step in its journey from a laboratory curiosity to a potential therapeutic agent. This guide provides a robust framework, grounded in established scientific principles and detailed experimental protocols, to systematically predict and determine its essential properties. By following these methodologies, researchers can generate the high-quality, reliable data necessary to make informed decisions in drug discovery and development, ultimately accelerating the path to new and effective medicines.
References
-
Protocol Thermogravimetric Analysis (TGA). EPFL. [Link]
-
Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs. [Link]
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]
-
Benzyl 3-oxopiperazine-1-carboxylate | C12H14N2O3 | CID 736777. PubChem. [Link]
-
Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]
-
Development of Methods for the Determination of pKa Values. PMC. [Link]
-
Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. PMC. [Link]
-
A Review on Novel Analytical Method Development and Validation by RP-HPLC Method. ResearchGate. [Link]
-
An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers. [Link]
-
TGA Sample Preparation: A Complete Guide. Torontech. [Link]
-
What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Master Organic Chemistry. [Link]
-
Calculators & Predictors. Chemaxon. [Link]
-
UV/Vis Spectroscopy Guide | Principles, Equipment & More. Mettler Toledo. [Link]
-
HPLC Method Development - A Review. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
Kinetic Solubility Assays Protocol. AxisPharm. [Link]
-
Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]
- Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
-
Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Longdom.org. [Link]
-
On-line Software. Virtual Computational Chemistry Laboratory. [Link]
-
Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Purdue Engineering. [Link]
-
PrologP. CompuDrug. [Link]
-
Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate Properties. EPA. [Link]
-
Analytical Method Development and Validation Strategies for Quantitative Determination of Novel Drugs Using High Performance Liquid Chromatography. International Journal of Pharmaceutical Sciences. [Link]
-
Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates. ResearchGate. [Link]
-
Experimental setup of Differential Scanning Calorimeter. ResearchGate. [Link]
-
UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Technology Networks. [Link]
-
Thermal Analysis TGA / DTA. Abo Akademi University. [Link]
-
Annex 4. WHO. [Link]
-
New machine-learning application to help researchers predict chemical properties. MIT News. [Link]
-
CHEMISTRY Paper: 12, Organic Spectroscopy Module: 5, Applications of UV spectroscopy. e-PG Pathshala. [Link]
-
EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. eGyanKosh. [Link]
-
Differential Scanning Calorimetry (DSC) Manual. University of Utah. [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
-
Thermogravimetric Analysis (TGA) Testing of Materials. Applus DatapointLabs. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]
-
ExperimentDifferentialScanningCalorimetry. Wolfram. [Link]
-
Experiment # 11: Spectroscopic determination of indicator pKa. ULM. [Link]
-
A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific. [Link]
Sources
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. acdlabs.com [acdlabs.com]
- 3. chemaxon.com [chemaxon.com]
- 4. On-line Software [vcclab.org]
- 5. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. nmt.edu [nmt.edu]
- 8. epfl.ch [epfl.ch]
- 9. Thermogravimetric Analysis (TGA) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 10. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 11. torontech.com [torontech.com]
- 12. pharmasalmanac.com [pharmasalmanac.com]
- 13. researchgate.net [researchgate.net]
- 14. ijprajournal.com [ijprajournal.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. who.int [who.int]
- 17. raytor.com [raytor.com]
- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The piperazine scaffold is a ubiquitous motif in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds.[1] Its unique conformational flexibility and ability to engage in various intermolecular interactions make it a cornerstone in the design of novel therapeutics. This guide delves into the intricate molecular architecture of a specific, functionally rich derivative: benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate. This molecule incorporates several key features of interest to drug designers: a carbamate-protected nitrogen, a lactam functionality, and a hydroxylamine moiety within the heterocyclic core. Understanding the interplay of these groups is paramount for predicting molecular behavior, designing structure-activity relationships (SAR), and developing robust synthetic routes. This document provides a comprehensive analysis of its structural and conformational properties, supported by established principles and spectroscopic data from closely related analogues.
Molecular Structure and Bonding
The molecular structure of benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate comprises a central six-membered piperazin-2-one ring. The nitrogen at position 1 is protected by a benzyloxycarbonyl (Cbz) group, a common strategy in peptide and heterocyclic synthesis to control reactivity. The nitrogen at position 4 is substituted with a hydroxyl group, introducing a unique electronic and steric environment. The carbonyl group at position 3 defines the lactam functionality.
The amide bond within the piperazinone ring and the carbamate linkage of the Cbz group exhibit partial double bond character due to resonance. This restricted rotation has significant implications for the molecule's conformational dynamics, potentially leading to the existence of rotational isomers (rotamers).[2]
Conformational Analysis
The conformational landscape of piperazine derivatives is a critical determinant of their biological activity. The piperazine ring typically adopts a chair conformation to minimize steric strain.[3] For benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate, the chair conformation is also expected to be the most stable.
Ring Pucker and Substituent Orientation
In the preferred chair conformation, the substituents on the nitrogen and carbon atoms can occupy either axial or equatorial positions. The bulky benzyl carbamate group at N1 is expected to predominantly occupy the equatorial position to minimize 1,3-diaxial interactions. The orientation of the hydroxyl group at N4 is more nuanced. While sterically smaller than the Cbz group, its orientation will be influenced by a combination of steric and electronic factors, including the potential for intramolecular hydrogen bonding. Computational modeling studies on related N-hydroxypiperazines would be invaluable in definitively assigning the preferred orientation of the N-hydroxy group.[4]
Rotational Isomerism
The partial double bond character of the N1-C(O) bond in the Cbz group and the N1-C2 bond within the lactam can lead to the existence of distinct conformers. This phenomenon is well-documented for N-acyl piperazines and can be observed and quantified using dynamic NMR spectroscopy.[2][5] The interconversion between these rotamers can be slow on the NMR timescale at room temperature, resulting in broadened or distinct sets of signals for the piperazine ring protons.
Below is a logical diagram illustrating the key conformational considerations for this molecule.
Caption: A plausible synthetic pathway to the target molecule.
Step-by-Step Experimental Protocol
Step 1: Synthesis of N-Cbz-N'-(benzyloxy)ethylenediamine (3)
-
To a solution of N-Cbz-ethanolamine (1) (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 equivalents).
-
Slowly add methanesulfonyl chloride (1.1 equivalents) and stir the reaction mixture at 0 °C for 1 hour.
-
In a separate flask, prepare a solution of N-(benzyloxy)amine (2) (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Add the solution of N-(benzyloxy)amine to the reaction mixture containing the mesylated intermediate at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford compound (3).
Step 2: Synthesis of Benzyl 1-(benzyloxy)-3-oxopiperazine-1-carboxylate (5)
-
To a solution of compound (3) (1 equivalent) in anhydrous acetonitrile, add potassium carbonate (2.5 equivalents).
-
Add ethyl bromoacetate (1.2 equivalents) and heat the mixture to reflux for 6-8 hours.
-
Cool the reaction mixture to room temperature and add a solution of sodium ethoxide (1.5 equivalents) in ethanol.
-
Stir the reaction at room temperature for 12 hours to facilitate cyclization.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield compound (5).
Step 3: Synthesis of Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate (Target)
-
Dissolve compound (5) in methanol and add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the final product, benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate.
Spectroscopic Characterization
The structural elucidation of benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate would rely on a combination of spectroscopic techniques. Based on the data available for the closely related benzyl 3-oxopiperazine-1-carboxylate, the following spectral characteristics are anticipated. [6][7]
| Spectroscopic Technique | Expected Features |
|---|---|
| ¹H NMR | - Aromatic protons of the benzyl group (multiplet, ~7.3-7.4 ppm).- Benzylic protons (-CH₂-) of the Cbz group (singlet, ~5.1-5.2 ppm).- Piperazine ring protons (complex multiplets, ~3.2-4.2 ppm). The presence of rotamers may lead to broadened or multiple signals.- N-OH proton (broad singlet, chemical shift dependent on solvent and concentration). |
| ¹³C NMR | - Carbonyl carbon of the lactam (~165-170 ppm).- Carbonyl carbon of the carbamate (~155-160 ppm).- Aromatic carbons of the benzyl group (~127-136 ppm).- Benzylic carbon (-CH₂-) of the Cbz group (~67-68 ppm).- Piperazine ring carbons (~40-55 ppm). |
| FT-IR (cm⁻¹) | - N-H/O-H stretch (broad, ~3200-3400 cm⁻¹).- C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹).- Lactam C=O stretch (~1650-1680 cm⁻¹).- Carbamate C=O stretch (~1690-1710 cm⁻¹).- C-N and C-O stretches (~1000-1300 cm⁻¹). |
| Mass Spectrometry | - Expected molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. |
Potential Applications and Future Directions
Molecules incorporating the N-hydroxy-piperazinone scaffold are of significant interest in drug discovery. The hydroxylamine moiety can act as a key pharmacophore, participating in hydrogen bonding interactions with biological targets. Furthermore, such compounds can serve as precursors to nitroxide radicals for use as spin labels in biophysical studies.
Future research on benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate should focus on:
-
Definitive Synthesis and Characterization: The proposed synthetic route requires experimental validation. Full spectroscopic characterization and, ideally, a single-crystal X-ray diffraction study would provide unequivocal proof of structure and conformation.
-
Computational Modeling: In-depth computational studies, such as Density Functional Theory (DFT) calculations, would offer valuable insights into the conformational preferences of the piperazine ring and the rotational barriers associated with the amide and carbamate bonds. [8]* Biological Evaluation: Screening this compound against various biological targets, particularly those where piperazine-containing molecules have shown activity (e.g., kinases, GPCRs), could uncover novel therapeutic potential.
References
-
PubChem. Benzyl 3-oxopiperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Mamat, C., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(71), 40785-40796. [Link]
-
Tian, X., et al. (2011). Crystal structure of N-{2-[4-(2-hydroxyethyl)piperazin-1-yl]ethyl}phthalimide. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3273. [Link]
-
Stoltz, B. M., et al. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 53(36), 9685-9689. [Link]
-
PureSynth. Benzyl 3-Oxopiperazine-1-Carboxylate 98.0%(HPLC). [Link]
-
Oh, K., et al. (2015). Cu-catalyzed aerobic oxidative cyclizations of 3-N-hydroxyamino-1,2-propadienes with alcohols, thiols, and amines to form α-O-, S-, and N-substituted 4-methylquinoline derivatives. Chemistry – A European Journal, 21(12), 4637-4641. [Link]
-
Savic, V., et al. (2015). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Organic & Biomolecular Chemistry, 13(8), 2245-2256. [Link]
-
Mamat, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2488. [Link]
-
Antonchick, A. P., et al. (2023). Rapid Synthesis of Multifunctional Hydroxylamines (MFHAs) for Structurally Complex Amines and N-Heterocycles. ChemRxiv. [Link]
-
Undheim, K., et al. (1983). N-Hydroxy amides. Part 6. Synthesis and spectroscopic properties of 1-hydroxypiperazine-2,5-diones. Journal of the Chemical Society, Perkin Transactions 1, 1793-1797. [Link]
- U.S. Patent 4,240,961. (1980). Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
-
Mamat, C., et al. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry, 5(4), 2568-2581. [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. [Link]
-
Savic, V., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Request PDF. [Link]
-
Gataullin, R. R., et al. (2020). Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. Chemistry of Heterocyclic Compounds, 56(10), 1286-1294. [Link]
-
Savic, V., et al. (2015). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Request PDF. [Link]
-
PubChem. Benzyl 3-oxopiperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
ResearchGate. Synthesis of piperazin-2-one 9. [Link]
-
Lin, C.-H., et al. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkivoc, 2001(10), 54-57. [Link]
-
Matsushita, K., et al. (2005). Synthesis and Characterization of New Piperazine-Type Inhibitors for Mitochondrial NADH-Ubiquinone Oxidoreductase (Complex I). Journal of Biochemistry, 138(5), 643-650. [Link]
-
Balakrishna, M. S., et al. (2003). Synthesis and single crystal X-ray structure of N,N'-bis(diphenylphosphino)piperazine. Journal of Chemical Research, 2003(9), 576-577. [Link]
-
Rincón, D. A., et al. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega, 11(1), 2221-2234. [Link]
-
DeKorver, K. A., et al. (2016). Conformational analysis of 2-substituted piperazines. Tetrahedron, 72(29), 4347-4352. [Link]
-
ResearchGate. NMR Spectroscopic and Potentiometric Study on Complexation Thermodynamics of Some N,N'Bis(2-hydroxyethyl)piperazine Complexes. [Link]
-
Motherwell, W. D. S., et al. (2007). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science, 63(Pt 4), 647-654. [Link]
-
The Journal of Organic Chemistry Ahead of Print. [Link]
-
Rincón, D. A., et al. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. [Link]
-
Zeidan, M., et al. (2023). Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. Naunyn-Schmiedeberg's Archives of Pharmacology, 396(2), 263-274. [Link]
-
ResearchGate. The stereochemistry study of N,N- dinitrosopiperazine using H NMR technique. [Link]
-
D. D. D. M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 748-763. [Link]
-
Amata, E., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1735-1748. [Link]
-
ResearchGate. (PDF) The stereochemistry study of N,N-dinitrosopiperazine using 1H NMR technique. [Link]
- U.S. Patent 4,918,194. (1990). Process for the synthesis of a N,N-dialkyl-hydroxylamine.
-
Rajesh, R., et al. (2022). Effect of Amino, Chloro, and Methyl Functional Groups on 4-(4-Hydroxyphenyl) Piperazine by Density Functional Theory and Molecular Docking Studies. Polycyclic Aromatic Compounds, 42(6), 3125-3145. [Link]
-
Preprints.org. Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. [Link]
Sources
- 1. (R)-1-N-Boc-2-(hydroxymethyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 2. Virtual Tour [jnvlegal.com]
- 3. N-{2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}phthalimide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of New Piperazine-Type Inhibitors for Mitochondrial NADH-Ubiquinone Oxidoreductase (Complex I) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Cbz-4-Piperidone synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 7. Benzyl 3-oxopiperazine-1-carboxylate | C12H14N2O3 | CID 736777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermodynamic Stability of Benzyl 4-Hydroxy-3-oxopiperazine-1-carboxylate in Solution
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for assessing the thermodynamic stability of benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate in solution. While specific experimental data for this compound is not extensively available in public literature, this document leverages established principles of chemical stability, knowledge of analogous piperazine-containing structures, and state-of-the-art analytical methodologies to offer a robust guide for researchers. The following sections will delve into the theoretical underpinnings of potential degradation pathways, detailed experimental protocols for stability assessment, and the development of a validated stability-indicating analytical method. This guide is intended to equip researchers in drug discovery and development with the necessary tools to thoroughly characterize the stability profile of this and similar molecules, a critical step in the pre-formulation and lead optimization phases.
Introduction: The Imperative of Stability Profiling
In the landscape of drug development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability. A comprehensive understanding of a molecule's susceptibility to degradation under various environmental conditions is paramount for ensuring its safety, efficacy, and shelf-life. Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate, a molecule featuring a substituted piperazine core, presents a unique set of potential stability challenges. The presence of a lactam, a hydroxyl group, and a benzyl carbamate moiety within the piperazine ring system creates multiple potential sites for chemical transformation.
This guide will provide a detailed exploration of the potential degradation pathways of benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate and will outline a systematic approach to its stability assessment in solution. By employing forced degradation studies, researchers can proactively identify potential degradants, elucidate degradation mechanisms, and develop robust analytical methods capable of separating and quantifying the parent compound from its degradation products.
Molecular Structure and Potential Instabilities
The chemical structure of benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate reveals several functional groups that could be susceptible to degradation:
-
Lactam (Amide) Bond: The cyclic amide within the 3-oxopiperazine ring is a potential site for hydrolysis, particularly under acidic or basic conditions.
-
N-Benzyl Carbamate: The carbamate group can undergo hydrolysis to yield benzyl alcohol and the piperazine core. This is also susceptible to acidic and basic conditions.
-
Hydroxyl Group: The hydroxyl group at the 4-position can be a site for oxidation.
-
Piperazine Ring: The piperazine ring itself can be subject to oxidative degradation, potentially leading to ring-opening or the formation of N-oxides.[1]
The interplay of these functional groups necessitates a thorough investigation into the compound's stability profile.
Predicted Degradation Pathways
Based on the chemistry of related piperazine derivatives and general principles of organic chemistry, several degradation pathways can be postulated for benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate.[1][2]
Hydrolytic Degradation
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the lactam and carbamate functionalities are susceptible to hydrolysis. Protonation of the carbonyl oxygen of either group would make the carbonyl carbon more electrophilic and prone to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: In basic media, hydroxide ions can directly attack the carbonyl carbons of the lactam and carbamate, leading to their cleavage.
Oxidative Degradation
The piperazine ring and the hydroxyl group are potential sites for oxidation.[1] Common laboratory oxidizing agents like hydrogen peroxide can be used to simulate oxidative stress. Potential oxidative degradation products could include N-oxides, ring-opened products, or products of hydroxylation at other positions on the piperazine ring.
Photolytic Degradation
Exposure to light, particularly UV radiation, can induce photolytic degradation. The aromatic benzyl group can absorb UV light, potentially leading to the formation of reactive radical species that can initiate degradation cascades.
Thermal Degradation
Elevated temperatures can provide the activation energy required for various degradation reactions, including hydrolysis and oxidation. The stability of piperazine itself is known to be temperature-dependent.[2]
Diagram of Predicted Degradation Pathways
Caption: Predicted degradation pathways of benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate under various stress conditions.
Experimental Design for Stability Assessment
A comprehensive assessment of the thermodynamic stability of benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate requires a multi-faceted experimental approach, centered around the development of a stability-indicating analytical method and the execution of forced degradation studies.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the API without interference from its degradants, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for this purpose.[3][4]
Protocol for HPLC Method Development:
-
Column Selection: Start with a versatile reversed-phase column, such as a C18 or C8, of standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Selection: A common starting point is a gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).
-
Wavelength Selection: Determine the UV absorbance maximum (λmax) of the parent compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.
-
Forced Degradation Sample Analysis: Inject samples from preliminary forced degradation studies to challenge the method's ability to separate the parent peak from any formed degradant peaks.
-
Method Optimization: Adjust the mobile phase composition, gradient profile, pH, and column temperature to achieve optimal resolution (>1.5) between the parent peak and all degradant peaks.
-
Method Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[4]
| Parameter | Typical Starting Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at λmax of the compound |
| Injection Vol. | 10 µL |
Forced Degradation (Stress Testing) Studies
Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation products and pathways.[5][6]
Experimental Workflow for Forced Degradation Studies:
Caption: General experimental workflow for conducting forced degradation studies.
Detailed Protocols for Stress Conditions:
-
Acid Hydrolysis:
-
Prepare a solution of the compound (e.g., 1 mg/mL) in 0.1 M HCl.
-
Incubate the solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Withdraw aliquots at various time points, neutralize with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Prepare a solution of the compound (e.g., 1 mg/mL) in 0.1 M NaOH.
-
Incubate at a suitable temperature (e.g., 60 °C) for a defined period.
-
Withdraw aliquots, neutralize with an equivalent amount of 0.1 M HCl, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound (e.g., 1 mg/mL) in a 3% solution of hydrogen peroxide.
-
Keep the solution at room temperature for a defined period (e.g., 24 hours).
-
Withdraw aliquots and analyze directly by HPLC.
-
-
Thermal Degradation:
-
Store a solid sample of the compound in an oven at an elevated temperature (e.g., 80 °C) for a defined period.
-
Also, prepare a solution of the compound in a suitable solvent and incubate at a high temperature (e.g., 60 °C).
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose a solution of the compound and a solid sample to a light source according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).
-
A control sample should be protected from light.
-
Analyze the exposed and control samples.
-
Data Interpretation and Reporting
The data generated from the forced degradation studies should be tabulated to summarize the percentage of degradation of the parent compound and the formation of any major degradants under each stress condition.
| Stress Condition | Duration | Temperature | % Degradation of Parent | Major Degradant Peaks (Retention Time) |
| 0.1 M HCl | 24 h | 60 °C | [Data] | [Data] |
| 0.1 M NaOH | 24 h | 60 °C | [Data] | [Data] |
| 3% H₂O₂ | 24 h | RT | [Data] | [Data] |
| Thermal (Solution) | 48 h | 60 °C | [Data] | [Data] |
| Photolytic | [ICH Q1B] | RT | [Data] | [Data] |
For any significant degradation products, further characterization using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation.
Conclusion and Future Directions
This technical guide provides a comprehensive roadmap for the systematic investigation of the thermodynamic stability of benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate in solution. By following the outlined experimental protocols, researchers can gain a thorough understanding of the compound's degradation profile, which is critical for making informed decisions during the drug development process. The identification of stable storage conditions and compatible excipients, as well as the development of a robust analytical method, are all direct and invaluable outcomes of such stability studies. Further investigations could involve kinetic studies to determine the rate of degradation under specific conditions and the impact of formulation components on the compound's stability.
References
- Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control.
- CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents.
- Benzyl 3-Oxopiperazine-1-Carboxyl
- Benzyl 3-oxopiperazine-1-carboxylate | C12H14N2O3 | CID 736777 - PubChem. PubChem.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. Journal of Chemical and Pharmaceutical Research.
- Thermal degradation of piperazine and its structural analogs - ResearchGate.
- Stability and Degradation Profile of N-(2-Hydroxyethyl)piperazine-d4: A Technical Guide - Benchchem. BenchChem.
- Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs - Benchchem. BenchChem.
- Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride - Substance Inform
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc.
- 1-benzylpiperazine - Organic Syntheses Procedure. Organic Syntheses.
- A Review on Analytical Methods for Piperazine Determination - NTU Journal. NTU Journal of Pure Sciences.
- Differential Roles of Three Different Upper Pathway meta Ring Cleavage Product Hydrolases in the Degradation of Dibenzo-p-Dioxin and Dibenzofuran by Sphingomonas wittichii Strain RW1 - PMC. Applied and Environmental Microbiology.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate.
- Forced Degrad
- An Overview of Degradation Strategies for Amitriptyline - MDPI. Molecules.
- ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - ChemicalBook. ChemicalBook.
Sources
Solubility profile of benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate in organic solvents
An In-Depth Technical Guide to the Solubility Profile of Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, directly influencing its formulation, bioavailability, and overall therapeutic efficacy. This guide provides a comprehensive technical framework for understanding and determining the solubility profile of benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate, a functionalized piperazine derivative. While specific experimental data for this compound is not publicly available, this document, grounded in established physicochemical principles and standard industry protocols, offers a predictive analysis and a robust methodological approach for its characterization. We will explore the molecular characteristics governing its solubility, differentiate between thermodynamic and kinetic solubility, and provide detailed, field-proven experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a thorough and reliable solubility profile for this and structurally related compounds.
Introduction: The Imperative of Solubility in Drug Development
In the journey from a promising chemical entity to a viable drug product, few physicochemical properties are as fundamental as solubility. Solubility dictates the maximum concentration of a drug that can be achieved in a solution, a factor that profoundly impacts its absorption and bioavailability.[1] For orally administered drugs, poor aqueous solubility can be a major barrier to achieving therapeutic concentrations in the systemic circulation.[2] Similarly, in the context of formulation, solubility in various organic solvents is crucial for processes such as crystallization, purification, and the preparation of liquid dosage forms or amorphous solid dispersions.[3]
The Biopharmaceutics Classification System (BCS) further underscores the importance of solubility, categorizing drugs based on their solubility and intestinal permeability to predict their in vivo performance.[4][5][6] A drug is deemed "highly soluble" when its highest therapeutic dose can dissolve in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[4][7][8] Understanding the solubility profile is therefore not merely an academic exercise but a cornerstone of preformulation studies that guides rational drug design and development.[1][9]
This guide focuses specifically on benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate . As a member of the piperazine class of compounds, which are prevalent in medicinal chemistry, its solubility characteristics are of significant interest.[10][11] We will dissect its molecular structure to predict its behavior in various organic solvents and provide the experimental blueprints necessary to quantify this critical property.
Molecular Structure Analysis and Predicted Solubility Profile
The solubility of a molecule is intrinsically linked to its structure—specifically, the balance between its polar (hydrophilic) and nonpolar (hydrophobic) features. The structure of benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate contains several key functional groups that will dictate its interactions with different solvents.
Caption: Molecular structure of benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate.
-
Piperazine Core: The central six-membered ring with two nitrogen atoms is inherently polar. These nitrogens can act as hydrogen bond acceptors, contributing to solubility in polar solvents.[11]
-
Benzyl Group (-CH₂-Ph): This large aromatic group is nonpolar and hydrophobic. It will significantly enhance solubility in nonpolar and moderately polar aprotic solvents (e.g., toluene, dichloromethane) while reducing solubility in highly polar, aqueous environments.[12]
-
Hydroxyl Group (-OH): As a classic hydrophilic group, the hydroxyl moiety can both donate and accept hydrogen bonds. This feature is expected to improve solubility in polar protic solvents like ethanol and methanol.[13][14]
-
Carbamate and Oxo Groups (C=O): The carbonyls within the carbamate linkage and on the piperazine ring are polar and can act as hydrogen bond acceptors, further promoting interactions with polar solvents.
Predicted Solubility Trends:
Based on this structural analysis, a qualitative solubility profile can be predicted:
-
Low Solubility in Nonpolar Solvents (e.g., Hexane, Heptane): While the benzyl group provides some lipophilicity, the multiple polar functional groups (-OH, C=O, piperazine nitrogens) will likely limit solubility in purely nonpolar, aliphatic solvents.
-
Moderate to Good Solubility in Moderately Polar Solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone): These solvents offer a balance. They can interact with the hydrophobic benzyl group while also engaging in dipole-dipole interactions with the polar moieties.
-
Good Solubility in Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like Dimethyl Sulfoxide (DMSO) are excellent at dissolving a wide range of compounds due to their high polarity and ability to act as strong hydrogen bond acceptors.
-
Moderate Solubility in Polar Protic Solvents (e.g., Ethanol, Methanol): The hydroxyl group on the compound will interact favorably with these protic solvents through hydrogen bonding. However, the large, nonpolar benzyl group may prevent complete miscibility, leading to moderate rather than high solubility.
Thermodynamic vs. Kinetic Solubility: A Critical Distinction
When discussing solubility, it is crucial to distinguish between two key measurements that answer different questions in the drug development process: thermodynamic and kinetic solubility.[15][16]
-
Thermodynamic (Equilibrium) Solubility: This is the true, intrinsic solubility of the most stable crystalline form of a compound in a given solvent at equilibrium.[16] It is considered the "gold standard" for lead optimization and formulation development, as it represents the maximum concentration achievable under stable conditions.[15][17] It is typically measured using the shake-flask method over an extended period (24-72 hours).[18]
-
Kinetic Solubility: This measurement reflects the concentration at which a compound precipitates from a supersaturated solution.[19] It is a high-throughput method commonly used in early drug discovery to quickly screen large numbers of compounds.[20][21] The process usually involves adding a concentrated stock solution of the compound (typically in DMSO) to an aqueous or organic solvent and detecting the point of precipitation, often via nephelometry (light scattering).[19][21] Kinetic solubility values are often higher than thermodynamic values because they can capture metastable, supersaturated states.[16][19]
Caption: Differentiated workflows for kinetic and thermodynamic solubility assessment.
Quantitative Data Summary (Illustrative)
The following table presents a hypothetical but scientifically reasoned solubility profile for benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate. The values are illustrative and serve as a template for presenting experimentally determined data.
| Solvent Class | Solvent | Polarity Index | Predicted Kinetic Solubility (µg/mL) | Predicted Thermodynamic Solubility (µg/mL) |
| Nonpolar | n-Hexane | 0.1 | < 10 | < 5 |
| Toluene | 2.4 | 500 - 2000 | 200 - 1000 | |
| Moderately Polar Aprotic | Diethyl Ether | 2.8 | 1000 - 5000 | 500 - 2500 |
| Dichloromethane (DCM) | 3.1 | > 20,000 | > 15,000 | |
| Ethyl Acetate | 4.4 | 5,000 - 15,000 | 2,500 - 10,000 | |
| Polar Aprotic | Acetone | 5.1 | > 20,000 | > 15,000 |
| Acetonitrile (ACN) | 5.8 | 2,000 - 8,000 | 1,000 - 5,000 | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 50,000 | > 40,000 | |
| Polar Protic | Ethanol | 4.3 | 5,000 - 15,000 | 2,500 - 10,000 |
| Methanol | 5.1 | 10,000 - 25,000 | 5,000 - 15,000 | |
| Water (pH 7.4) | 10.2 | < 50 | < 20 |
Experimental Protocols
To obtain reliable and reproducible data, standardized protocols are essential. The following sections detail the methodologies for determining both thermodynamic and kinetic solubility.
Protocol 1: Thermodynamic Solubility via the Shake-Flask Method
This method measures the equilibrium solubility and is considered the definitive standard.[18][22]
Objective: To determine the maximum, stable concentration of the compound in a solvent at a controlled temperature.
Materials:
-
Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate (solid, verified purity).
-
Selected organic solvents (HPLC grade or equivalent).
-
2-5 mL glass vials with Teflon-lined screw caps.
-
Orbital shaker with temperature control (e.g., set to 25 °C or 37 °C).
-
Centrifuge.
-
0.22 µm syringe filters (ensure low compound binding, e.g., PTFE for organic solvents).
-
Calibrated analytical balance.
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
Methodology:
-
Preparation: Add an excess amount of the solid compound to a pre-weighed vial. "Excess" means that undissolved solid should be clearly visible at the end of the experiment. A starting point is typically 2-5 mg of compound per 1 mL of solvent.
-
Solvent Addition: Accurately add a known volume (e.g., 1-2 mL) of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on the orbital shaker. Agitate at a constant temperature (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached. Some compounds or crystalline forms may require longer equilibration times (e.g., 48-72 hours).[23]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for 1-2 hours to let the excess solid settle.
-
Sample Collection: Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, the supernatant should be clarified either by:
-
Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes).
-
Filtration: Withdraw the supernatant using a syringe and pass it through a 0.22 µm syringe filter. Discard the initial few drops to saturate any binding sites on the filter.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound in the same solvent at known concentrations.
-
Dilute the clarified sample aliquot with the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the standards and the diluted sample by HPLC-UV or LC-MS to determine the concentration.
-
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported as the thermodynamic solubility in units such as mg/mL or mM.
Protocol 2: Kinetic Solubility via High-Throughput Nephelometry
This method provides a rapid assessment of solubility, ideal for early-stage screening.[21][24]
Objective: To determine the concentration at which the compound begins to precipitate from a supersaturated solution.
Materials:
-
A concentrated stock solution of the compound in 100% DMSO (e.g., 10-20 mM).
-
Selected organic solvents.
-
384-well microplates.
-
Automated liquid handler for serial dilutions.
-
A microplate nephelometer (laser-based light scattering detector).
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in pure DMSO.
-
Plate Preparation: Using an automated liquid handler, perform serial dilutions of the DMSO stock solution directly in a 384-well plate.
-
Solvent Addition: Rapidly add the target organic solvent to all wells, creating a range of compound concentrations. The final DMSO concentration should be kept low and constant (e.g., 1-2%) to minimize its effect on solubility.
-
Incubation: Allow the plate to incubate for a set period, typically 1-2 hours, at room temperature.[20]
-
Measurement: Place the microplate into the nephelometer and measure the amount of forward-scattered light in each well. A significant increase in scattered light relative to a solvent-only control indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitate is detected. This can be determined by identifying the concentration at which the nephelometry signal crosses a predefined threshold above the background.
Conclusion
The solubility profile of benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate is a multifaceted property that is essential for its successful development as a pharmaceutical agent. This guide has established a predictive framework based on the compound's molecular structure, highlighting the competing influences of its hydrophobic benzyl group and its various hydrophilic moieties. The distinction between rapid, high-throughput kinetic solubility and definitive, equilibrium-based thermodynamic solubility has been clarified, with detailed protocols provided for their experimental determination.
By employing the systematic approaches outlined herein—from molecular analysis to the rigorous application of shake-flask and nephelometry techniques—researchers can build a comprehensive and reliable solubility dataset. This data is fundamental for guiding formulation strategies, interpreting results from biological assays, and ultimately de-risking the progression of this and other promising compounds through the development pipeline.
References
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Available at: [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available at: [Link]
-
International Council for Harmonisation (ICH). (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. Available at: [Link]
-
ResearchGate. (2025). Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures. Available at: [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]
-
PharmaCore. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Available at: [Link]
-
UPM Pharmaceuticals. (n.d.). Importance of Preformulation Studies In Drug Development. Available at: [Link]
-
GlycoPODv2 - NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction. Available at: [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available at: [Link]
-
ResearchGate. (n.d.). Impact of solid state properties on developability assessment of drug candidates. Available at: [Link]
-
BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Available at: [Link]
-
ResearchGate. (n.d.). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Benzyl Alcohol?. Available at: [Link]
-
BMG LABTECH. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (2024). Predictive modeling of CO2 solubility in piperazine aqueous solutions using boosting algorithms for carbon capture goals. Available at: [Link]
-
Chemistry LibreTexts. (2019). 4.4 Solubility. Available at: [Link]
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available at: [Link]
-
Vici Health Sciences. (2025). Solid State Properties of Drugs. Available at: [Link]
-
ScienceDirect. (2018). Preformulation Studies. Available at: [Link]
-
MDPI. (2025). Influence of Drug Properties, Formulation Composition, and Processing Parameters on the Stability and Dissolution Performance of Amorphous Solid Dispersions-Based Tablets. Available at: [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Available at: [Link]
-
Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Available at: [Link]
-
European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Preformulation Considerations for Controlled Release Dosage Forms: Part I Selecting Candidates. Available at: [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available at: [Link]
-
JRC Publications Repository. (n.d.). Solubility Determination of Chemicals by Nephelometry. Available at: [Link]
-
Drug Discovery Online. (2023). Best Practices For Preformulation In Drug Development. Available at: [Link]
-
ACS Publications. (2022). Modeling Differential Enthalpy of Absorption of CO2 with Piperazine as a Function of Temperature. Available at: [Link]
-
ACS Publications. (n.d.). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Available at: [Link]
-
Solubility of Things. (n.d.). Benzyl alcohol. Available at: [Link]
-
Scribd. (n.d.). Shake Flask Method. Available at: [Link]
-
Wiley. (2025). Solid-State Properties and Pharmaceutical Development. Available at: [Link]
-
ACS Publications. (2008). Sigma Profile Database for Predicting Solid Solubility in Pure and Mixed Solvent Mixtures for Organic Pharmacological Compounds with COSMO-Based Thermodynamic Methods. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). M9 Biopharmaceutics Classification System- Based Biowaivers. Available at: [Link]
-
Journal of Pharmacy & Pharmacognosy Research. (2024). The solid-state modification for solubility enhancement of practically insoluble glimepiride: A systematic review. Available at: [Link]
-
ResearchGate. (n.d.). Organic solvents in the pharmaceutical industry. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Biopharmaceutics Classification System – Knowledge and References. Available at: [Link]
-
World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. Available at: [Link]
-
ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Available at: [Link]
Sources
- 1. upm-inc.com [upm-inc.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. database.ich.org [database.ich.org]
- 5. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. Best Practices For Preformulation In Drug Development [drugdiscoveryonline.com]
- 10. mdpi.com [mdpi.com]
- 11. preprints.org [preprints.org]
- 12. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 15. researchgate.net [researchgate.net]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. inventivapharma.com [inventivapharma.com]
- 18. enamine.net [enamine.net]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. who.int [who.int]
- 23. downloads.regulations.gov [downloads.regulations.gov]
- 24. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
Literature review of N-protected hydroxypiperazine derivatives
An In-Depth Technical Guide to the Synthesis and Application of N-Protected Hydroxypiperazine Derivatives
Abstract
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ubiquitous presence in a vast array of therapeutic agents.[1][2] Its unique structural and physicochemical properties—a six-membered ring with two nitrogen atoms at the 1 and 4 positions—confer conformational flexibility and tunable basicity, which are critical for optimizing biological activity and pharmacokinetic profiles.[1][3] This guide provides a comprehensive literature review and practical framework for the synthesis and manipulation of N-protected hydroxypiperazine derivatives, a critical subclass of intermediates for drug discovery. We will delve into the strategic importance of N-protection, survey the most effective protecting groups, detail robust synthetic protocols, and discuss the analytical characterization and therapeutic applications of these versatile molecules.
The Strategic Imperative of N-Protection in Piperazine Chemistry
The primary challenge in the functionalization of piperazine lies in the comparable nucleophilicity of its two secondary amine nitrogens.[1] Uncontrolled reaction with an electrophile typically results in a statistical mixture of mono- and di-substituted products, leading to low yields of the desired compound and creating significant purification challenges.
To achieve selective N-monosubstitution, a protecting-group strategy is the most widely adopted and reliable approach.[1] This involves temporarily "masking" one nitrogen atom to deactivate it, thereby directing the reaction to the unprotected nitrogen. The choice of protecting group is paramount and is dictated by its stability under the planned reaction conditions and the ease of its subsequent removal under conditions that do not compromise the integrity of the final molecule.
Caption: Logical workflow for selective piperazine functionalization.
A Survey of Common N-Protecting Groups
The selection of a suitable protecting group is a critical decision in the synthetic pathway. The ideal group is easily installed, stable to subsequent reaction conditions, and can be removed selectively with high yield. For piperazine derivatives, the tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz) groups are the most frequently employed.
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Key Characteristics |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic: TFA in DCM; HCl in Dioxane/Methanol[1][4][5] | Stable to bases and nucleophiles; robust and widely used. Cleavage is clean. |
| Carboxybenzyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C)[6][7] | Stable to acidic conditions; orthogonal to Boc. Useful when other groups are acid-sensitive. |
| Trityl | Trt | Triphenylmethyl chloride (Trt-Cl) | Mild acidic conditions[8][9] | Very bulky, providing steric hindrance. Often used for selective protection of primary amines.[9] |
| Nosyl | Ns | 2-Nitrobenzenesulfonyl chloride | Thiolates (e.g., thiophenol) and a base | Stable to acid; orthogonal to both Boc and Cbz. |
The Boc Group: The Workhorse of Piperazine Protection
The Boc group is arguably the most common N-protecting group in modern organic synthesis due to its ease of introduction and clean, acid-mediated removal.[1]
-
Mechanism of Protection: The reaction of piperazine with Di-tert-butyl dicarbonate (Boc₂O) proceeds via nucleophilic attack of a piperazine nitrogen onto one of the carbonyl carbons of the anhydride, leading to the formation of the tert-butylcarbamate.
-
Mechanism of Deprotection: Under acidic conditions (e.g., Trifluoroacetic acid - TFA), the carbonyl oxygen of the Boc group is protonated. This initiates the collapse of the carbamate, releasing the deprotected amine, isobutylene, and carbon dioxide.[5] This process is efficient and the volatile byproducts are easily removed.[4]
Caption: The cycle of N-Boc protection and deprotection.
The Cbz Group: An Orthogonal Strategy
The Cbz group provides an excellent alternative to the Boc group, particularly when acid-sensitive functionalities are present elsewhere in the molecule. Its stability to acid and removal by catalytic hydrogenation makes it an orthogonal protecting group to Boc.[1] This orthogonality allows for the selective deprotection of one nitrogen site while another remains protected, a powerful strategy for synthesizing complex, unsymmetrically disubstituted piperazines.[1]
-
Mechanism of Protection: N-acylation with benzyl chloroformate under basic conditions yields the N-Cbz protected piperazine.[10]
-
Mechanism of Deprotection: Catalytic hydrogenation using a palladium catalyst (Pd/C) cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.[7] This method is exceptionally mild and clean.
Caption: The cycle of N-Cbz protection and deprotection.
Core Synthetic Protocols
The following protocols are foundational methods for the synthesis and manipulation of N-protected hydroxypiperazine derivatives, synthesized from established literature procedures.
Protocol 1: Mono-N-Boc Protection of Piperazine[1]
-
Rationale: This procedure achieves mono-protection by using an excess of piperazine relative to the Boc-anhydride, kinetically favoring the mono-substituted product. The large excess of piperazine also acts as the base.
-
Materials:
-
Piperazine (5 equivalents)
-
Di-tert-butyl dicarbonate (Boc₂O) (1 equivalent)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve piperazine (5 eq.) in DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Dissolve Boc₂O (1 eq.) in a minimal amount of DCM.
-
Add the Boc₂O solution dropwise to the stirred piperazine solution over 1-2 hours, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the Boc₂O is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-piperazine.
-
Purify the product by flash column chromatography (silica gel, typically eluting with a gradient of methanol in DCM) to isolate the pure mono-protected product.
-
Protocol 2: Synthesis of 1-Boc-4-(2-hydroxyethyl)piperazine[11]
-
Rationale: This protocol functionalizes the free nitrogen of N-Boc-piperazine by nucleophilic attack on an epoxide (ethylene oxide). The reaction is regioselective, with the nucleophilic nitrogen attacking one of the epoxide carbons.
-
Materials:
-
N-Boc-piperazine (1 equivalent)
-
Ethylene oxide (1.1 equivalents, often as a solution in a suitable solvent)
-
Methanol or Ethanol
-
Water
-
-
Procedure:
-
Dissolve N-Boc-piperazine (1 eq.) in a 1:1 mixture of methanol and water in a pressure-tolerant flask.
-
Cool the solution to 0 °C.
-
Carefully add ethylene oxide (1.1 eq.).
-
Seal the flask and allow it to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, carefully vent the flask and concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The resulting residue is often pure enough for subsequent steps. If necessary, purify by column chromatography.
-
Protocol 3: Acid-Mediated Deprotection of 1-Boc-4-(2-hydroxyethyl)piperazine[4][5]
-
Rationale: This method uses a strong acid to cleave the Boc group, liberating the free amine as its corresponding salt. A subsequent basic workup is required to yield the neutral amine.
-
Materials:
-
1-Boc-4-(2-hydroxyethyl)piperazine (1 equivalent)
-
Trifluoroacetic acid (TFA, 5-10 equivalents) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or 1M Sodium hydroxide (NaOH)
-
-
Procedure:
-
Dissolve the Boc-protected piperazine (1 eq.) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (5-10 eq.) dropwise. Bubbling (evolution of CO₂ and isobutylene) should be observed.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in water and cool to 0 °C.
-
Carefully add saturated NaHCO₃ solution or 1M NaOH until the pH is basic (>9).
-
Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected 1-(2-hydroxyethyl)piperazine.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized derivatives.[11]
-
NMR Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.
-
¹H NMR: Look for characteristic signals of the piperazine ring protons (typically broad signals in the 2.5-3.8 ppm range). The protons of the N-protecting group will also be present (e.g., a large singlet around 1.4 ppm for the nine protons of the Boc group). Protons on the hydroxymethyl or hydroxyethyl substituent will appear in characteristic regions (e.g., triplets around 3.6 ppm and 2.5 ppm for a hydroxyethyl group). Conformational dynamics, such as the chair-boat interconversion of the piperazine ring, can lead to broadened signals at room temperature.[12]
-
¹³C NMR: The carbons of the piperazine ring typically appear in the 40-55 ppm range. The carbonyl and quaternary carbons of a Boc group are found around 155 ppm and 80 ppm, respectively.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. Electrospray ionization (ESI-MS) is commonly used to obtain the [M+H]⁺ ion.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. A strong C=O stretch around 1680-1700 cm⁻¹ is characteristic of the carbamate in Boc or Cbz protected compounds. A broad O-H stretch will be present around 3200-3500 cm⁻¹ for the hydroxyl group.[13][14]
-
Chromatography: TLC is used for reaction monitoring, while HPLC is employed for purity assessment.[11] Due to the weak UV chromophore of the piperazine core, derivatization may be necessary for sensitive HPLC detection.[11]
Applications in Drug Discovery
N-protected hydroxypiperazine derivatives are not merely synthetic curiosities; they are vital building blocks in the creation of high-value pharmaceutical agents across numerous disease areas. The piperazine moiety imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, while the hydroxyl group provides a handle for hydrogen bonding interactions with biological targets or for further derivatization.[1][15]
-
Oncology: The piperazine scaffold is a key component of numerous kinase inhibitors, such as Imatinib.[1] Hydroxylated derivatives can be used to fine-tune solubility and target engagement.
-
Central Nervous System (CNS) Disorders: Many antipsychotic, antidepressant, and anxiolytic drugs feature a piperazine core, which is crucial for interacting with dopamine and serotonin receptors.[1][16][17] Examples include Aripiprazole and Vortioxetine.[1][16]
-
Anti-Infectives: Piperazine derivatives have shown broad-spectrum activity against various bacterial and fungal pathogens.[18][19] The hydroxyl group can be a key pharmacophoric element in these designs.
-
Metabolic Diseases: Derivatives have been developed as potent inhibitors of enzymes like carbonic anhydrase, with applications in treating glaucoma.[20]
Conclusion
N-protected hydroxypiperazine derivatives represent a synthetically versatile and pharmaceutically relevant class of molecules. A thorough understanding of protecting group strategy is essential for their efficient and selective synthesis. The judicious application of Boc, Cbz, and other protecting groups allows chemists to unlock a vast chemical space for derivatization, leading to the discovery of novel therapeutic agents. The protocols and analytical guidance provided herein serve as a foundational resource for researchers and drug development professionals aiming to leverage the power of this privileged scaffold in their work.
References
- Synthesis and characterization of a series of phenyl piperazine based ligands. (n.d.). Semantic Scholar.
- Application Note - N-CBZ Protection. (n.d.). Scribd.
- (2020, December 15). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. MDPI.
- Technical Support Center: N-Boc Deprotection of Piperazine Derivatives. (n.d.). Benchchem.
- Technical Support Center: N-Boc Deprotection of 4-Hydroxypiperidine Derivatives. (n.d.). Benchchem.
- (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
- A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. (2025, August 6). ResearchGate.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (n.d.). Wiley Online Library.
- (2022, January 15). 2-(2-Hydroxyethyl)piperazine derivatives as potent human carbonic anhydrase inhibitors: Synthesis, enzyme inhibition, computational studies and antiglaucoma activity. PubMed.
- Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). University of Kentucky X-Ray Crystallography Facility.
- NMR Spectroscopic and Potentiometric Study on Complexation Thermodynamics of Some N,N'Bis(2-hydroxyethyl)piperazine Complexes. (2025, August 6). ResearchGate.
- Deprotection of different N-Boc-compounds. (n.d.). ResearchGate.
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (2014, January 15). Scholars Research Library.
- Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N - PMC. (n.d.). National Center for Biotechnology Information.
- Second-generation piperazine derivatives as promising radiation countermeasures - PMC. (n.d.). National Center for Biotechnology Information.
- Piperazine, N-CBZ protected. (n.d.). Apollo Scientific.
- Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. (n.d.). PrepChem.com.
- The Strategic Role of the N-Cbz Protecting Group in Piperidine Synthesis: A Technical Guide. (n.d.). Benchchem.
- (2024, April 20). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.
- The medicinal chemistry of piperazines: A review. (n.d.). Scilit.
- (2026, February 12). The Strategic Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025, August 8). ResearchGate.
- A general and convenient synthesis of N-aryl piperazines. (n.d.). ResearchGate.
- (2006, March 15). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. PubMed.
- Synthesis of N-tritylpiperazine. (n.d.). PrepChem.com.
- (2025, February 15). Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles. PubMed.
- (2024, October 2). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.
- (2019, February 15). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
- (2022, October 20). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. ScienceDirect.
- (2025, July 11). Amino protecting group—triphenylmethyl series. Suzhou Highfine Biotech.
- Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC. (n.d.). National Center for Biotechnology Information.
- (2023, July 22). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI.
- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC. (n.d.). National Center for Biotechnology Information.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. (n.d.). MDPI.
- Tritylamines - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives. (n.d.). Benchchem.
- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie.
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 10. scribd.com [scribd.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]
- 16. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 18. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 2-(2-Hydroxyethyl)piperazine derivatives as potent human carbonic anhydrase inhibitors: Synthesis, enzyme inhibition, computational studies and antiglaucoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ambivalent Nucleophile: A Guide to the Reactivity Profile of the N-Hydroxy Group in Oxopiperazine Scaffolds
An In-depth Technical Guide
Abstract
The oxopiperazine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in the design of therapeutic agents.[1] The introduction of an N-hydroxy group onto this framework transforms it into an N-hydroxy-lactam, a functional group with a rich and nuanced reactivity profile. This guide provides an in-depth exploration of the chemical behavior of the N-hydroxy group within the oxopiperazine scaffold. We will dissect the electronic properties that govern its reactivity, focusing on the competitive nature of its nitrogen and oxygen nucleophiles. This whitepaper furnishes researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to strategically manipulate this versatile functional group for applications in synthesis and drug design.
Introduction: The N-Hydroxy-Lactam Moiety in Drug Discovery
The piperazine heterocycle is a recurring motif in a vast array of bioactive molecules, prized for its ability to confer favorable pharmacokinetic properties and provide vectors for structural diversification.[1] The incorporation of a carbonyl group to form an oxopiperazine, or a cyclic amide (lactam), introduces conformational constraints and additional points for hydrogen bonding. The further addition of a hydroxyl group to the lactam nitrogen creates an N-hydroxyoxopiperazine, a type of cyclic hydroxamic acid.
Hydroxamic acids are potent metal-chelating groups and are found in numerous enzyme inhibitors. Their cyclic analogs, N-hydroxy-lactams, share this capability while offering a more rigid conformational presentation. Understanding the reactivity of the N-hydroxy group is paramount for chemists seeking to use it as a synthetic handle for library generation, as a prodrug moiety, or as a pharmacophore in its own right. The dual nucleophilicity of the nitrogen and oxygen atoms presents both a challenge and an opportunity for selective functionalization.
Fundamental Electronic and Stereochemical Properties
The reactivity of the N-hydroxy group is a direct consequence of the electronic interplay between the nitrogen, the oxygen, and the adjacent carbonyl group. The nitrogen lone pair's delocalization into the carbonyl system, characteristic of amides, is significantly modulated by the presence of the electronegative oxygen atom.[2][3] This results in a reduced amide resonance compared to a standard lactam, rendering the nitrogen more pyramidal and its lone pair more available.
The key reactive sites are the oxygen lone pairs, the nitrogen lone pair, and the acidic proton on the hydroxyl group. This ambident nucleophilicity is the central theme of its reactivity profile.
Diagram 1: Overview of N-Hydroxyoxopiperazine Reactivity
Caption: Core reactivity pathways of the N-hydroxyoxopiperazine scaffold.
Acylation Reactions: Controlling O- vs. N-Selectivity
Acylation is a fundamental transformation for derivatizing the N-hydroxy group. The choice between O-acylation and N-acylation is highly dependent on the reaction conditions and the nature of the acylating agent.
O-Acylation: The Predominant Pathway
In most cases, the oxygen atom of the N-hydroxy group is the more nucleophilic and sterically accessible site. O-acylation proceeds readily to form stable O-acyl hydroxamate esters.
Causality of Experimental Choices:
-
Acidic Conditions: Under acidic conditions, the nitrogen atom is protonated, rendering it non-nucleophilic. This ensures exclusive O-acylation. This principle is well-established for the chemoselective O-acylation of hydroxyamino acids.[4]
-
Acylating Agents: Highly reactive acylating agents like acyl chlorides and anhydrides react rapidly with the hydroxyl group, often without the need for a strong base, which can minimize side reactions.
-
Base: When a base is required, non-nucleophilic bases like triethylamine (TEA) or pyridine are used to scavenge the acid byproduct (e.g., HCl) without competing in the acylation reaction.
Protocol 1: General Procedure for O-Acylation
-
Preparation: Dissolve the N-hydroxyoxopiperazine substrate (1.0 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C in an ice bath. This mitigates the exothermicity of the reaction with highly reactive acylating agents.
-
Base Addition: Add a hindered base such as triethylamine (1.2 eq.).
-
Acylating Agent Addition: Add the acyl chloride or anhydride (1.1 eq.) dropwise to the stirred solution. The slow addition maintains temperature control and prevents the formation of byproducts.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ to neutralize excess acid and acylating agent.
-
Workup: Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
N-Acylation: A More Challenging Transformation
N-acylation is less common due to the lower nucleophilicity of the nitrogen atom. However, it can be achieved under specific conditions, often involving activation of the nitrogen through deprotonation with a strong base. The resulting N-acyloxyamides can be unstable.
Alkylation Reactions: The HSAB Principle in Action
Alkylation introduces alkyl or aryl groups, significantly altering the scaffold's steric and electronic properties. The regioselectivity between O- and N-alkylation is a classic example of the Hard and Soft Acids and Bases (HSAB) principle.
-
O-Alkylation (Hard-Hard Interaction): The oxygen atom is a "hard" nucleophile. It preferentially reacts with "hard" electrophiles, such as alkyl sulfates, or under conditions that favor the formation of the oxygen anion (e.g., using a strong base like NaH).
-
N-Alkylation (Soft-Soft Interaction): The nitrogen atom is a "softer" nucleophile. It tends to react with "softer" electrophiles like alkyl iodides or benzyl bromides.[5] Base-mediated alkylation is a common strategy for related N-heterocycles.[6]
Diagram 2: Directing O- vs. N-Alkylation
Caption: Reaction conditions influencing O- vs. N-alkylation selectivity.
Table 1: Summary of Conditions for Selective Functionalization
| Reaction Type | Target Atom | Electrophile Example | Base | Solvent | Rationale |
| O-Acylation | Oxygen | Acetyl Chloride | Pyridine, TEA | DCM, THF | Favored kinetically; protonation of N under acidic conditions ensures O-selectivity.[4] |
| O-Alkylation | Oxygen | Benzyl Tosylate | NaH, KHMDS | DMF, THF | Hard-Hard (HSAB) interaction between the hard oxygen nucleophile and hard electrophile. |
| N-Alkylation | Nitrogen | Benzyl Bromide, MeI | K₂CO₃, Cs₂CO₃ | Acetonitrile | Soft-Soft (HSAB) interaction; milder base prevents competitive O-deprotonation.[5] |
Redox Chemistry: Modulating the Nitrogen Oxidation State
The nitrogen atom in the N-hydroxy group exists in the -1 oxidation state, intermediate between the amine (-3) and nitro (+3) states. This allows for both oxidation and reduction reactions.[7][8][9][10]
Oxidation
Mild oxidation of N-hydroxy compounds can lead to the formation of nitroxide radicals, which are stable, persistent radicals valuable as spin labels. Harsher oxidation can yield nitroso or nitro compounds. Peroxidases in the presence of H₂O₂ have been shown to oxidize N-arylhydroxamic acids to nitroso compounds, a reaction that may have biological implications.[11]
Reduction
The N-hydroxy group can be readily reduced to the corresponding parent lactam (oxopiperazine). This transformation is particularly useful if the N-hydroxy group is employed as a temporary directing group or protecting group that needs to be removed in a later synthetic step.
Causality of Experimental Choices:
-
Catalytic Hydrogenation: This is a clean and efficient method for N-O bond cleavage. Catalysts like Palladium on Carbon (Pd/C) or Rhodium on Carbon (Rh/C) are highly effective.[5] Hydrazine can also be used as a hydrogen source in transfer hydrogenation.[12] The reaction is typically clean, producing the parent lactam and water as the only byproduct.
-
Dissolving Metal Reduction: Reagents like Zinc in acetic acid can also effect this reduction, though workup can be more complex.
Diagram 3: Redox States of the N-Oxopiperazine Nitrogen
Caption: Oxidation and reduction pathways for the N-hydroxyoxopiperazine moiety.
Protocol 2: Catalytic Hydrogenation for N-OH Reduction
-
Preparation: To a solution of the N-hydroxyoxopiperazine (1.0 eq.) in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate), add the catalyst, 10% Palladium on Carbon (10 mol% Pd).
-
Hydrogenation: Place the reaction vessel in a hydrogenation apparatus. Purge the system with N₂ or Ar, then introduce Hydrogen gas (H₂), typically at a pressure of 1-4 atm (a balloon of H₂ is often sufficient for small-scale reactions).
-
Reaction: Stir the mixture vigorously at room temperature for 4-24 hours. Vigorous stirring is crucial to ensure efficient mixing of the solid catalyst, liquid solution, and hydrogen gas.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Filtration: Upon completion, carefully purge the reaction vessel with N₂ to remove excess H₂. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric when dry; the filter cake should be kept wet with solvent and disposed of properly.
-
Concentration: Rinse the filter cake with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, purification can be achieved by recrystallization or column chromatography.
Conclusion and Future Outlook
The N-hydroxy group in oxopiperazine scaffolds is a versatile functional handle with a well-defined, yet nuanced, reactivity profile. Its ambident nucleophilicity allows for selective O- or N-functionalization, a choice that can be strategically directed by applying principles of hard and soft acids and bases. Furthermore, its capacity for redox chemistry enables its removal or transformation into other nitrogen-containing functional groups. This guide provides the fundamental principles and actionable protocols for chemists to confidently exploit this reactivity. As the demand for novel, complex, and diverse chemical matter continues to grow in drug discovery, a thorough understanding of scaffolds like N-hydroxyoxopiperazine will be indispensable for the rational design of the next generation of therapeutics.
References
-
Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: Wiley Online Library URL: [Link][1]
-
Title: Formation and HERON Reactivity of Cyclic N,N-Dialkoxyamides Source: CSIRO Publishing URL: [Link][2]
-
Title: Medicinal chemistry of oxazines as promising agents in drug discovery Source: PubMed URL: [Link][13]
-
Title: A novel oxidation of the carcinogen N-hydroxy-N-2-fluorenylacetamide catalyzed by peroxidase/H2O2/Br- Source: PubMed URL: [Link][11]
-
Title: Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications Source: PMC - National Center for Biotechnology Information URL: [Link][4]
-
Title: O-alkylation and arylation of Oximes, Hydroxylamines and related compounds Source: Organic Chemistry Portal URL: [Link][14]
-
Title: Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications Source: Bentham Science URL: [Link]
-
Title: How to Identify Oxidized and Reduced Element in Redox Reaction with Examples and Problems Source: YouTube URL: [Link][7]
-
Title: Oxidation–reduction (redox) reactions (article) Source: Khan Academy URL: [Link][8]
-
Title: Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles Source: PMC - National Center for Biotechnology Information URL: [Link][5]
-
Title: Benzoxazine: A Privileged Scaffold in Medicinal Chemistry Source: PubMed URL: [Link][15]
-
Title: Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles Source: MDPI URL: [Link][6]
-
Title: Oxidation-Reduction Reactions Source: YouTube URL: [Link][9]
-
Title: Hydrazine assisted catalytic hydrogenation of PNP to PAP by NixPd100−x nanocatalyst Source: Royal Society of Chemistry URL: [Link][12]
-
Title: N-Hydroxysuccinimide Source: Wikipedia URL: [Link][16]
-
Title: Oxidation and Reduction (Redox) Reactions Source: YouTube URL: [Link][10]
-
Title: The Amide Functional Group: Properties, Synthesis, and Nomenclature Source: Master Organic Chemistry URL: [Link][3]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectsci.au [connectsci.au]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Khan Academy [khanacademy.org]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. A novel oxidation of the carcinogen N-hydroxy-N-2-fluorenylacetamide catalyzed by peroxidase/H2O2/Br- - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydrazine assisted catalytic hydrogenation of PNP to PAP by NixPd100−x nanocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Medicinal chemistry of oxazines as promising agents in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 15. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. N-Hydroxysuccinimide - Wikipedia [en.wikipedia.org]
Crystallographic data for benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate
An In-depth Technical Guide to the Crystallographic Analysis of Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate for Drug Discovery Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the crystallographic analysis of benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate. It is intended for researchers, scientists, and drug development professionals who are interested in leveraging detailed structural information for rational drug design and development. While a public crystal structure for this specific molecule is not available at the time of writing, this document will serve as a thorough guide on the methodologies to obtain, analyze, and utilize such data, thereby empowering research teams to unlock its therapeutic potential.
Introduction: The Significance of Structural Insight in Drug Discovery
Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate is a heterocyclic compound with potential applications in medicinal chemistry, likely serving as a scaffold or intermediate in the synthesis of more complex pharmaceutical agents.[1] The precise three-dimensional arrangement of its atoms, which can be elucidated through single-crystal X-ray diffraction, is paramount for understanding its chemical behavior and its interactions with biological targets.
In the realm of drug discovery, X-ray crystallography is an indispensable tool.[2][3] It provides atomic-level insights into how a molecule binds to a protein, enabling the rational design of more potent and selective drugs.[4][5] The knowledge of a compound's crystal structure can guide lead optimization, aid in understanding structure-activity relationships (SAR), and facilitate the development of novel therapeutics.[6]
Synthesis and Crystallization: From Powder to Diffraction-Quality Crystals
The journey to obtaining a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals.
Synthesis of Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate
The Critical Step: Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging part of the process. The goal is to grow a well-ordered, single crystal of sufficient size and quality. This is typically achieved by slowly precipitating the compound from a supersaturated solution.
Experimental Protocol: Vapor Diffusion for Crystallization
A common and effective method for crystallization is vapor diffusion, which can be performed in either a hanging-drop or sitting-drop format.
Materials:
-
Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate (purified)
-
A selection of solvents in which the compound has varying solubility
-
Crystallization plates (e.g., 24-well or 96-well)
-
Microscope
Step-by-Step Methodology:
-
Screening: Dissolve the compound in a good solvent to create a concentrated stock solution. In a separate well (the reservoir), place a solution of a precipitant (a solvent in which the compound is less soluble).
-
Droplet Preparation: Pipette a small volume of the reservoir solution and mix it with a small volume of the compound's stock solution on a cover slip (for hanging drop) or in the bottom of the well (for sitting drop).
-
Equilibration: Seal the well. The solvent from the droplet will slowly evaporate and diffuse into the reservoir, while the precipitant from the reservoir will diffuse into the droplet. This gradual change in solvent composition will slowly increase the concentration of the compound in the droplet, leading to supersaturation and, ideally, crystallization.
-
Monitoring: Regularly inspect the droplets under a microscope for crystal growth over several days to weeks.
Caption: Workflow for Crystal Growth via Vapor Diffusion.
Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture
Once a suitable crystal is obtained, single-crystal X-ray diffraction (SC-XRD) is used to determine its three-dimensional structure.[7][8] This non-destructive technique provides detailed information about the internal lattice of the crystal, including unit cell dimensions, bond lengths, and bond angles.[7][9]
Experimental Protocol: Data Collection and Structure Solution
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation), a goniometer, and a detector.[8]
Step-by-Step Methodology:
-
Crystal Mounting: A selected crystal is mounted on a goniometer head.
-
Data Collection: The crystal is exposed to a focused beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern that is recorded by the detector.
-
Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the diffracted X-rays.
-
Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the crystal's repeating unit.
-
Structure Refinement: An atomic model is built into the electron density map and refined to best fit the experimental data. This iterative process yields the final, highly accurate crystal structure.
Caption: Single-Crystal X-ray Diffraction Workflow.
Interpreting and Utilizing Crystallographic Data for Drug Development
The result of a successful crystallographic analysis is a set of atomic coordinates that describe the precise three-dimensional structure of the molecule. This data, typically deposited in a Crystallographic Information File (CIF), is a treasure trove of information for drug developers.
Key Crystallographic Data for Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate
While the specific data for the title compound is not yet known, a typical crystallographic analysis would yield the following parameters, which are crucial for understanding the compound's solid-state properties:
| Parameter | Description | Importance in Drug Development |
| Empirical Formula | The simplest whole-number ratio of atoms in the compound. | Confirms chemical identity. |
| Molecular Weight | The mass of one mole of the substance. | Basic molecular property. |
| Crystal System | One of seven crystal systems (e.g., monoclinic, orthorhombic). | Influences physical properties like solubility and stability. |
| Space Group | Describes the symmetry of the crystal lattice. | Provides insight into molecular packing. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | Defines the basic repeating unit of the crystal. |
| Z Value | The number of molecules in the unit cell. | Relates to the density of the crystal. |
| Calculated Density | The theoretical density of the crystal. | Important for formulation and manufacturing. |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Indicates the quality and reliability of the structure. |
Applications in Structure-Based Drug Design (SBDD)
Structure-based drug design relies heavily on high-resolution structural data of drug targets and their ligands.[3][5] If benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate were identified as a hit in a screening campaign, its crystal structure would be invaluable for:
-
Understanding Binding Modes: Co-crystallization with a target protein would reveal the precise interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for binding, guiding the design of more potent analogs.[4]
-
Improving Selectivity: By comparing the binding site of the target protein with those of off-target proteins, medicinal chemists can design modifications to the ligand that enhance selectivity and reduce side effects.
-
Fragment-Based Drug Discovery (FBDD): If this molecule is a fragment hit, its binding mode can be determined crystallographically, providing a starting point for growing the fragment into a more potent lead compound.[4]
Data Deposition and the Cambridge Structural Database (CSD)
A cornerstone of scientific integrity and progress is the public deposition of research data. The Cambridge Crystallographic Data Centre (CCDC) maintains the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[10][11][12][13]
Researchers who determine the crystal structure of a novel compound like benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate are strongly encouraged to deposit their data with the CCDC. This ensures that the data is preserved, curated by experts, and made accessible to the global scientific community.[14] Each deposited structure is assigned a unique CCDC deposition number, which allows for easy retrieval and citation in publications.
Conclusion
While the crystallographic data for benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate is not currently in the public domain, this guide has outlined the critical importance of such data and provided a comprehensive roadmap for its acquisition and application in drug discovery. The synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis of this compound will undoubtedly provide invaluable insights for any research program targeting its use as a therapeutic agent or a key intermediate. The resulting three-dimensional structure will serve as a powerful tool for medicinal chemists, enabling the rational design of next-generation therapeutics.
References
- Cambridge Crystallographic Data Centre - Wikipedia. (n.d.).
- Structure based drug discovery facilitated by crystallography - Drug Target Review. (2017, September 15).
- Cambridge Crystallographic Data Centre | Paul Evans Architects. (n.d.).
- Cambridge Crystallographic Data Centre (CCDC) - DATACC. (n.d.).
- CCDC | Chemistry World. (n.d.).
- The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. - YouTube. (2024, March 26).
- Protein X-ray Crystallography in Drug Discovery - Creative Biostructure. (2025, April 14).
- A Review on Crystallography and Its Role on Drug Design - Zien Journals Publishing. (n.d.).
- Single-crystal X-ray Diffraction - SERC. (2007, May 17).
- Crystallography Illuminates Drug Targets - Drug Discovery and Development. (2007, September 6).
- The future of crystallography in drug discovery - PMC - NIH. (2013, December 28).
- Single crystal X-ray diffraction analysis. (n.d.).
- Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm. (2025, September 17).
- Benzyl 3-oxopiperazine-1-carboxylate. (n.d.).
- ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - ChemicalBook. (n.d.).
- CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents. (n.d.).
Sources
- 1. Virtual Tour [jnvlegal.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. zienjournals.com [zienjournals.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. The future of crystallography in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 9. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]
- 10. Cambridge Crystallographic Data Centre - Wikipedia [en.wikipedia.org]
- 11. Cambridge Crystallographic Data Centre | Paul Evans Architects [paulevansarchitects.co.uk]
- 12. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]
- 13. youtube.com [youtube.com]
- 14. CCDC | Chemistry World [chemistryworld.com]
Methodological & Application
Application Note & Synthesis Protocol: Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate
Abstract
This document provides a comprehensive, two-part protocol for the synthesis of Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate, a key heterocyclic scaffold with potential applications in medicinal chemistry and drug development. The synthesis is approached via a robust and logical sequence, beginning with the construction of the core piperazin-3-one ring system, followed by a targeted N-hydroxylation. Part 1 details the synthesis of the precursor, Benzyl 3-oxopiperazine-1-carboxylate, through a base-mediated intramolecular cyclization. Part 2 describes a protocol for the direct oxidation of the lactam nitrogen to furnish the final cyclic hydroxamic acid. This guide is intended for researchers in organic synthesis, medicinal chemistry, and pharmaceutical development, providing not only a step-by-step methodology but also the underlying chemical principles, safety considerations, and characterization guidelines.
Introduction and Scientific Background
Cyclic hydroxamic acids are a privileged structural motif in a variety of biologically active molecules and are known for their potent metal-chelating properties. This functionality is central to the mechanism of action for numerous enzyme inhibitors, including the FDA-approved histone deacetylase (HDAC) inhibitor Vorinostat (SAHA). The target molecule, Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate, integrates this hydroxamic acid functionality within a piperazinone framework, a common scaffold in pharmacologically active compounds.[1] The benzyloxycarbonyl (Cbz) protecting group offers a stable yet readily cleavable handle for further synthetic manipulations.
The synthetic strategy outlined herein is designed to be both efficient and modular. It relies on the initial formation of a stable, known intermediate, Benzyl 3-oxopiperazine-1-carboxylate[2][3], which is then subjected to a direct N-hydroxylation. While the synthesis of hydroxamic acids from carboxylic acids or esters is well-established[4][5], the direct oxidation of a pre-formed lactam is a more advanced and often challenging transformation. This protocol proposes the use of a potent, yet selective, oxygen-transfer agent to achieve this conversion, providing a direct route to the target compound.
Overall Synthetic Workflow
The synthesis is performed in two distinct stages, starting from commercially available N-Cbz-ethylenediamine.
Caption: Overall workflow for the synthesis of the target compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two-step synthesis.
| Step | Compound Name | MW ( g/mol ) | Equivalents | Moles (mmol) | Mass (g) | Theoretical Yield (g) |
| 1.1 | N-Cbz-ethylenediamine | 194.23 | 1.0 | 10.0 | 1.94 | - |
| 1.2 | Ethyl Chloroacetate | 122.55 | 1.1 | 11.0 | 1.35 | - |
| 1.3 | Triethylamine (Et3N) | 101.19 | 1.2 | 12.0 | 1.21 | - |
| 1.4 | Sodium Hydride (NaH, 60% in oil) | 40.00 | 1.2 | 12.0 | 0.48 | - |
| 1.5 | Benzyl 3-oxopiperazine-1-carboxylate | 234.25 | - | - | - | 2.34 |
| 2.1 | Benzyl 3-oxopiperazine-1-carboxylate | 234.25 | 1.0 | 5.0 | 1.17 | - |
| 2.2 | 2-(Phenylsulfonyl)-3-phenyloxaziridine | 261.30 | 1.2 | 6.0 | 1.57 | - |
| 2.3 | KHMDS (0.5 M in Toluene) | 199.44 | 1.1 | 5.5 | 11.0 mL | - |
| 2.4 | Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate | 250.25 | - | - | - | 1.25 |
Experimental Protocols
Part 1: Synthesis of Benzyl 3-oxopiperazine-1-carboxylate (Precursor)
This part of the protocol focuses on constructing the piperazinone ring via a two-step, one-pot acylation and subsequent intramolecular cyclization.
Materials & Reagents:
-
N-Cbz-ethylenediamine
-
Ethyl chloroacetate
-
Triethylamine (Et3N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate, Hexanes (for chromatography)
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-Cbz-ethylenediamine (1.94 g, 10.0 mmol).
-
Dissolution: Dissolve the starting material in 50 mL of anhydrous DCM. Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add anhydrous triethylamine (1.67 mL, 1.21 g, 12.0 mmol) to the stirred solution.
-
Acylation: Add ethyl chloroacetate (1.17 mL, 1.35 g, 11.0 mmol) dropwise over 10 minutes. The reaction mixture may become cloudy.
-
Reaction Monitoring (Acylation): Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed.
-
Solvent Removal: Once the acylation is complete, remove the DCM and excess triethylamine under reduced pressure using a rotary evaporator.
-
Cyclization Setup: Place the flask containing the crude amide intermediate under an inert atmosphere. Add 60 mL of anhydrous THF and stir to dissolve.
-
Base for Cyclization: In a separate, dry flask, weigh sodium hydride (0.48 g of 60% dispersion, 12.0 mmol) and wash with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes and suspend the NaH in 20 mL of anhydrous THF.
-
Intramolecular Cyclization: Add the solution of the amide intermediate dropwise via a cannula or dropping funnel to the stirred suspension of NaH in THF at room temperature over 30 minutes. Effervescence (H₂ gas evolution) will be observed.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to 50 °C and stir for 3-4 hours until TLC analysis indicates the formation of the cyclized product.
-
Quenching: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with 50 mL of ethyl acetate and 50 mL of water. Separate the layers. Extract the aqueous layer twice more with 30 mL portions of ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash sequentially with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a 30-70% ethyl acetate in hexanes gradient) to yield Benzyl 3-oxopiperazine-1-carboxylate as a white to off-white solid.
Part 2: N-Hydroxylation to Yield Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate
This step employs an N-sulfonyloxaziridine, a class of reagents known for their ability to act as mild, electrophilic oxygen transfer agents, to hydroxylate the lactam nitrogen.[6] The reaction is performed on the pre-formed lactam anion to enhance its nucleophilicity.
Causality Behind Experimental Choices:
-
Oxidizing Agent: 2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis' oxaziridine) is chosen over harsher oxidants like peroxy acids (e.g., m-CPBA) to minimize side reactions, such as oxidation of the benzyl group.[7] Oxaziridines are well-established for the oxidation of amines to hydroxylamines.[8][9]
-
Base: Potassium bis(trimethylsilyl)amide (KHMDS) is a strong, non-nucleophilic base that cleanly deprotonates the lactam N-H without competing side reactions.
-
Temperature: The reaction is conducted at low temperature (-78 °C) to control the reactivity of the strong base and the enolate-like species, improving selectivity and preventing decomposition.
Materials & Reagents:
-
Benzyl 3-oxopiperazine-1-carboxylate (from Part 1)
-
2-(Phenylsulfonyl)-3-phenyyloxaziridine (Davis' reagent)
-
Potassium bis(trimethylsilyl)amide (KHMDS), 0.5 M solution in toluene
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate, Hexanes
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add Benzyl 3-oxopiperazine-1-carboxylate (1.17 g, 5.0 mmol).
-
Dissolution: Dissolve the starting material in 25 mL of anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add KHMDS solution (11.0 mL of 0.5 M solution, 5.5 mmol) dropwise to the stirred solution. Stir the resulting mixture at -78 °C for 30 minutes.
-
Oxidant Addition: In a separate flask, dissolve 2-(Phenylsulfonyl)-3-phenyloxaziridine (1.57 g, 6.0 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C over 15 minutes.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2-3 hours. Monitor the consumption of the starting material by TLC.
-
Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution (15 mL).
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, dilute with ethyl acetate (50 mL) and water (30 mL).
-
Extraction: Separate the layers and extract the aqueous phase twice more with ethyl acetate (25 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine (30 mL), and dry over anhydrous MgSO₄.
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel (a more polar eluent system, such as 1-5% methanol in dichloromethane, may be required) to afford the final product, Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate.
Proposed Reaction Mechanism
The key N-hydroxylation step is proposed to proceed via nucleophilic attack of the lactam anion on the electrophilic oxygen of the oxaziridine.
Caption: Proposed mechanism for the N-hydroxylation of the lactam.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure. Key signals to look for in the final product include the disappearance of the N-H proton from the precursor and the appearance of a broad N-OH proton.
-
Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula (C₁₂H₁₄N₂O₄).
-
Infrared (IR) Spectroscopy: To identify key functional groups. Expect to see a characteristic C=O stretch for the lactam and a broad O-H stretch for the hydroxylamine group.
-
Melting Point: To assess purity.
Safety and Handling
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which is explosive. Handle only under an inert atmosphere. Quench residual NaH carefully with a protic solvent like isopropanol before aqueous workup.
-
KHMDS: This is a strong base and is corrosive. It is also moisture-sensitive. Handle under an inert atmosphere and avoid contact with skin and eyes.
-
Oxaziridines: While generally stable, oxaziridines are oxidizing agents and should be handled with care. Avoid heating and contact with incompatible materials.
-
Solvents: Anhydrous solvents are required and are often flammable. Keep away from ignition sources.
References
A comprehensive list of references is provided below to support the methodologies and claims made in this document.
-
Advances in the Chemistry of Oxaziridines. Chemical Reviews. [6]
-
Synthesis of Cyclic Hydroxamic Acids by Oxidation of Secondary Amines with Dimethyldioxirane. ResearchGate. [10]
-
Benzyl 3-oxopiperazine-1-carboxylate. PubChem. [2]
-
Journey Describing Applications of Oxone in Synthetic Chemistry. Chemical Reviews.
-
3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal. [7]
-
Benzyl 3-oxopiperazine-1-carboxylate. A2B Chem. [1]
-
Synthetic Applications of Hydroxamic Acids and Their Derivatives in Organic Chemistry. ACS Publications.
-
Davis oxidation. Wikipedia. [8]
-
Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. Google Patents.
-
Methods for Hydroxamic Acid Synthesis. National Institutes of Health (NIH). [4]
-
Asymmetric hydroxylation with m-CPBA. ResearchGate.
-
Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. National Institutes of Health (NIH).
-
Organocatalytic C–H hydroxylation with Oxone® enabled by an aqueous fluoroalcohol solvent system. Royal Society of Chemistry.
-
1-benzylpiperazine. Organic Syntheses.
-
Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal. [5]
-
m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry.
-
Diastereoselective Hydroxylation of N-tert-Butanesulfinyl Imines with 2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis Oxaziridine). ResearchGate.
-
BENZYL 3-OXOPIPERAZINE-1-CARBOXYLATE. Matrix Fine Chemicals. [3]
-
Development of Hydroxamic Acid Compounds for Inhibition of Metallo-β-Lactamase from Bacillus anthracis. MDPI.
-
Oxidation of amines with 2-sulfonyloxaziridines (Davis' reagents). ACS Publications. [9]
Sources
- 1. Virtual Tour [jnvlegal.com]
- 2. Benzyl 3-oxopiperazine-1-carboxylate | C12H14N2O3 | CID 736777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BENZYL 3-OXOPIPERAZINE-1-CARBOXYLATE | CAS 78818-15-2 [matrix-fine-chemicals.com]
- 4. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxamate synthesis by acylation [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 8. Davis oxidation - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate as a Peptidomimetic Scaffold
Introduction: The Imperative for Peptide Mimetics and the Rise of Scaffolds
In the landscape of modern drug discovery, peptides represent a class of molecules with immense therapeutic potential, owing to their high specificity and potency. However, the clinical translation of native peptides is often hampered by their inherent limitations, including poor metabolic stability, low oral bioavailability, and conformational flexibility. Peptidomimetics, molecules that mimic the structure and function of natural peptides, have emerged as a powerful strategy to overcome these hurdles.[1][2] A key approach in peptidomimetic design is the use of rigid scaffolds to constrain the peptide backbone, thereby pre-organizing the molecule into a bioactive conformation and enhancing its resistance to proteolysis.
The piperazine ring is a "privileged scaffold" in medicinal chemistry, frequently incorporated into a wide array of approved drugs due to its favorable physicochemical properties and synthetic tractability.[1][3] This application note details the synthesis and utility of a novel piperazine-based scaffold, benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate , for the design and synthesis of advanced peptidomimetics. The introduction of a hydroxyl group at the 4-position offers a unique handle for further functionalization and can influence the conformational preferences of the scaffold, making it a versatile tool for drug development professionals.
The Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate Scaffold: A Structural Overview
The benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate scaffold provides a conformationally constrained dipeptide isostere. The benzyl carbamate (Cbz) group serves as a readily cleavable protecting group for the N1-position, compatible with standard peptide synthesis methodologies. The 3-oxo functionality introduces a lactam structure, which imparts rigidity to the six-membered ring. The key feature, the 4-hydroxy group, not only provides a point for further derivatization but also introduces a chiral center and the potential for hydrogen bonding interactions that can further stabilize specific conformations.
Synthesis of the Scaffold: A Detailed Protocol
The synthesis of benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate is a multi-step process that begins with readily available starting materials. The following protocol is a proposed route based on established organic chemistry principles.
Part 1: Synthesis of Benzyl 3-oxopiperazine-1-carboxylate
Step 1.1: Synthesis of Benzyl N-(2-aminoethyl)glycinate Dihydrochloride
This step involves the reaction of ethylenediamine with benzyl bromoacetate. It is crucial to use an excess of ethylenediamine to minimize the formation of the disubstituted product.
-
Materials: Ethylenediamine, Benzyl bromoacetate, Diethyl ether, Hydrochloric acid (in diethyl ether).
-
Procedure:
-
To a solution of ethylenediamine (10 equivalents) in diethyl ether at 0 °C, add a solution of benzyl bromoacetate (1 equivalent) in diethyl ether dropwise over 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture to remove the ethylenediamine hydrobromide salt.
-
To the filtrate, add a 2 M solution of hydrochloric acid in diethyl ether until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield benzyl N-(2-aminoethyl)glycinate dihydrochloride.
-
Step 1.2: N-Acylation with Chloroacetyl Chloride
The primary amine of the product from Step 1.1 is selectively acylated with chloroacetyl chloride.
-
Materials: Benzyl N-(2-aminoethyl)glycinate dihydrochloride, Chloroacetyl chloride, Triethylamine, Dichloromethane (DCM).
-
Procedure:
-
Suspend benzyl N-(2-aminoethyl)glycinate dihydrochloride (1 equivalent) in DCM at 0 °C.
-
Add triethylamine (2.2 equivalents) dropwise and stir for 15 minutes.
-
Add a solution of chloroacetyl chloride (1.1 equivalents) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield benzyl N-(2-(2-chloroacetamido)ethyl)glycinate.
-
Step 1.3: Intramolecular Cyclization to form Benzyl 3-oxopiperazine-1-carboxylate
The final step in this part is the base-mediated intramolecular cyclization to form the 3-oxopiperazine ring.
-
Materials: Benzyl N-(2-(2-chloroacetamido)ethyl)glycinate, Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C, add a solution of benzyl N-(2-(2-chloroacetamido)ethyl)glycinate (1 equivalent) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford benzyl 3-oxopiperazine-1-carboxylate.[4]
-
Part 2: α-Hydroxylation of Benzyl 3-oxopiperazine-1-carboxylate
The introduction of the hydroxyl group at the C4 position is achieved via an enolate hydroxylation reaction using a Davis oxaziridine reagent.
-
Materials: Benzyl 3-oxopiperazine-1-carboxylate, Sodium bis(trimethylsilyl)amide (NaHMDS), 2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis' reagent), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve benzyl 3-oxopiperazine-1-carboxylate (1 equivalent) in anhydrous THF and cool to -78 °C.
-
Add NaHMDS (1.1 equivalents, 1.0 M solution in THF) dropwise and stir for 30 minutes at -78 °C to form the enolate.
-
Add a solution of 2-(phenylsulfonyl)-3-phenyloxaziridine (1.2 equivalents) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate.
-
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C13H16N2O4 | Calculated |
| Molecular Weight | 264.28 g/mol | Calculated |
| Appearance | White to off-white solid | Expected |
| Solubility | Soluble in DCM, Ethyl Acetate, THF | Expected |
| ¹H NMR | Consistent with proposed structure | Expected |
| ¹³C NMR | Consistent with proposed structure | Expected |
| Mass Spec (ESI+) | m/z 265.1 [M+H]⁺ | Expected |
Application in Peptidomimetic Design and Synthesis
The benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate scaffold is a versatile building block for constructing peptidomimetics, particularly those designed to mimic helical or turn secondary structures.
Workflow for Incorporating the Scaffold into a Peptide Sequence
Caption: Workflow for scaffold incorporation.
Protocol: Solid-Phase Synthesis of a Peptidomimetic using the Scaffold
This protocol outlines the incorporation of the scaffold into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Palladium on carbon (10%)
-
Hydrogen gas
-
Fmoc-protected amino acids
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Rink Amide resin
Procedure:
-
Protection of the 4-hydroxy group:
-
Dissolve benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate (1 eq.) and imidazole (2.5 eq.) in anhydrous DCM.
-
Add TBDMSCl (1.2 eq.) and stir at room temperature for 4 hours.
-
Wash the reaction with water and brine, dry over Na₂SO₄, and concentrate to obtain the TBDMS-protected scaffold.
-
-
Deprotection of the Cbz group:
-
Dissolve the TBDMS-protected scaffold in methanol.
-
Add 10% Pd/C and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) for 6 hours.
-
Filter the reaction through Celite and concentrate the filtrate to yield the deprotected scaffold.
-
-
Solid-Phase Peptide Synthesis (SPPS):
-
Swell Rink Amide resin in DMF.
-
First Coupling: Couple the deprotected scaffold (2 eq.) to the resin using HBTU (2 eq.) and DIPEA (4 eq.) in DMF for 2 hours.
-
Wash the resin with DMF and DCM.
-
Subsequent Couplings:
-
Deprotect the Fmoc group of the growing peptide chain with 20% piperidine in DMF.
-
Couple the next Fmoc-protected amino acid using HBTU/DIPEA.
-
Repeat the deprotection and coupling steps for each subsequent amino acid.
-
-
-
Cleavage and Deprotection:
-
After the final coupling, wash the resin with DCM and dry.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptidomimetic in cold diethyl ether, centrifuge, and wash the pellet.
-
Purify the crude product by reverse-phase HPLC.
-
Structural Insights and Design Principles
The 3-oxopiperazine core introduces a significant conformational constraint, limiting the accessible dihedral angles of the peptide backbone it replaces. This rigidity can be exploited to mimic specific secondary structures, such as β-turns or α-helices. The stereochemistry of the 4-hydroxy group and any substituents introduced at this position will further influence the preferred conformation.
Caption: Spatial arrangement of sidechains.
By strategically placing amino acid residues on either side of the scaffold, it is possible to project their side chains in a manner that mimics the spatial arrangement of residues in an α-helix (e.g., the i, i+3, and i+4 positions). The 4-hydroxy group can be used as an attachment point for an additional pharmacophoric group or to modulate the scaffold's solubility and pharmacokinetic properties.
Conclusion
Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate is a promising and versatile scaffold for the design of novel peptidomimetics. Its synthesis, while multi-step, utilizes established chemical transformations. Its incorporation into peptide sequences via solid-phase synthesis allows for the rapid generation of libraries of constrained peptides with potentially improved therapeutic properties. The unique structural features of this scaffold offer medicinal chemists a valuable tool to explore new chemical space in the quest for potent and bioavailable drug candidates.
References
- Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919-934.
-
PubChem. (n.d.). Benzyl 3-oxopiperazine-1-carboxylate. Retrieved from [Link]
-
PureSynth. (n.d.). Benzyl 3-Oxopiperazine-1-Carboxylate 98.0%(HPLC). Retrieved from [Link]
- Lalaoui, R., et al. (2013). Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. PMC.
- Martins, P., et al. (2020).
- Golebiowski, A., et al. (2007). Solid-phase synthesis of 2-oxopiperazine-containing β-turn mimetics.
- Hudson, D. (1988). A Convenient Route to N-[2-(Fmoc)
- Arora, P. S. (2008). Oxopiperazine Helix Mimetics. Topics in Current Chemistry.
- Vila, J., et al. (2021).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736777, Benzyl 3-oxopiperazine-1-carboxylate. Retrieved February 17, 2026 from [Link].
- Ripka, A. S., & Rich, D. H. (2004). Peptidomimetic design. Current Opinion in Chemical Biology, 2(4), 441-452.
- Funke, C. W., et al. (2021). Visualized and Quantitative Conformational Analysis of Peptidomimetics. ACS Omega, 6(40), 26569–26578.
- Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(24), 2838-2852.
- Zarebska, Z., et al. (2021).
- Andersen, R. J., et al. (2023). Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. MDPI.
- G. D. Searle & Co. (1974). U.S. Patent No. US3845062A. Washington, DC: U.S.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Wikipedia. (2023, October 27). Davis oxidation. In Wikipedia. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Novel Piperazinone-Fused Hydroxypyridinones Inhibiting Herpes Simplex Virus Gene Transcription and Viral Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Practical Electrochemical Anodic Oxidation of Polycyclic Lactams for Late Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzyl 3-oxopiperazine-1-carboxylate | C12H14N2O3 | CID 736777 - PubChem [pubchem.ncbi.nlm.nih.gov]
Procedure for N-alkylation of benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate
Application Note & Protocol
Strategic N-Alkylation of Benzyl 3-Oxopiperazine-1-Carboxylate: A Comprehensive Guide to Synthesis and Characterization
Abstract: The 2-oxopiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The functionalization of this scaffold, particularly through N-alkylation, is a critical step in the synthesis of novel therapeutic agents, allowing for the modulation of pharmacological properties such as potency, selectivity, and metabolic stability.[2][3][4][5] This document provides a detailed, field-proven protocol for the N-alkylation of benzyl 3-oxopiperazine-1-carboxylate at the N4 position. We delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide comprehensive guidelines for product purification and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for synthesizing N4-substituted piperazinone derivatives.
Mechanistic Rationale and Strategy
The selected protocol employs a classical nucleophilic substitution (SN2) pathway, which remains one of the most reliable and widely used methods for forming C-N bonds.[6][7] The causality behind the experimental design is rooted in fundamental organic chemistry principles.
1.1. Deprotonation: The Activation Step The nitrogen at the N4 position of the piperazinone ring is part of a secondary amide (a lactam). While amides are not strongly acidic, the N-H proton can be removed by a sufficiently strong, non-nucleophilic base. Sodium hydride (NaH) is the base of choice for this transformation for several key reasons:
-
High Basicity: The hydride ion (H⁻) is a powerful base, capable of irreversibly deprotonating the amide N-H, driving the reaction forward.
-
Non-Nucleophilic Nature: Unlike other strong bases such as alkoxides, the hydride ion is not a competing nucleophile, preventing unwanted side reactions.[8]
-
In-situ Reaction: The deprotonation generates the sodium amide salt (anion) directly in the reaction flask, ready to react with the electrophile.
-
Irreversible Gas Evolution: The reaction produces hydrogen gas (H₂), which bubbles out of the solution, providing a visual indicator of the reaction's progress and making the deprotonation step irreversible.[9]
1.2. The SN2 Reaction: Bond Formation Once deprotonated, the resulting amide anion becomes a potent nucleophile. This anion attacks the electrophilic carbon of an alkyl halide (or a similar substrate with a good leaving group, like a tosylate). This step follows a classic SN2 mechanism.[6][8] For optimal results, primary or methyl halides are preferred as electrophiles, as secondary and tertiary halides are more prone to undergoing elimination (E2) reactions, especially in the presence of a strong base.[7][10]
1.3. Choice of Solvent A polar aprotic solvent is essential for this reaction. Dimethylformamide (DMF) or Tetrahydrofuran (THF) are excellent choices because they:
-
Effectively dissolve both the polar piperazinone substrate and the anionic intermediate.
-
Do not possess acidic protons that would quench the sodium hydride or the amide anion.
-
Help to solvate the sodium cation, leaving the amide anion more "naked" and nucleophilic, thereby accelerating the SN2 reaction.[7]
Experimental Protocol: N4-Alkylation
This protocol details a general procedure for the N-alkylation of benzyl 3-oxopiperazine-1-carboxylate using an alkyl bromide as the electrophile.
2.1. Materials and Reagents
| Reagent | CAS Number | Molecular Formula | M.W. ( g/mol ) | Typical Grade | Notes |
| Benzyl 3-oxopiperazine-1-carboxylate | 78818-15-2 | C₁₂H₁₄N₂O₃ | 234.26 | >98% | Starting material.[11] |
| Sodium Hydride (NaH) | 7646-69-7 | HNa | 24.00 | 60% dispersion in mineral oil | Highly reactive with water. Handle under inert gas.[12] |
| Alkyl Bromide (R-Br) | Varies | Varies | Varies | >98% | Electrophile (e.g., Ethyl bromide, Benzyl bromide). |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Anhydrous, <50 ppm H₂O | Reaction solvent. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | 12125-02-9 | ClH₄N | 53.49 | Reagent Grade | Used for quenching the reaction. |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade | Extraction solvent. |
| Brine (Saturated aq. NaCl) | 7647-14-5 | NaCl | 58.44 | Reagent Grade | Used in aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Reagent Grade | Drying agent. |
| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | 230-400 mesh | For column chromatography. |
2.2. Equipment
-
Round-bottom flasks (two- or three-necked)
-
Magnetic stirrer and stir bars
-
Inert gas line (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Septa
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates and chamber
2.3. Critical Safety Precautions
-
Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[12][13] It must be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[12] Always wear a flame-retardant lab coat, safety goggles, and appropriate gloves.[9] Have a Class D fire extinguisher (for combustible metals) or dry sand readily available. DO NOT use water or a CO₂ extinguisher on a hydride fire.[14]
-
Solvents and Reagents: DMF is a potential teratogen. Alkyl halides can be toxic and lachrymatory. Handle all chemicals inside a certified chemical fume hood.[13]
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and nitrile gloves are mandatory at all times.
2.4. Step-by-Step Procedure
-
Preparation: Dry all glassware in an oven (120 °C) overnight and allow to cool under a stream of inert gas.
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum, add Sodium Hydride (1.2 equivalents, 60% dispersion in oil). Seal the flask and purge with inert gas for 10-15 minutes.
-
Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the substrate) via syringe.
-
Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve benzyl 3-oxopiperazine-1-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DMF in a separate flask. Add this solution dropwise to the stirred NaH suspension at 0 °C over 15-20 minutes.
-
Causality Check: Slow addition is crucial to control the exothermic reaction and the rate of hydrogen gas evolution.
-
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30-60 minutes. The solution should become clearer as the sodium salt forms, and gas evolution will cease.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkyl bromide (1.1 equivalents) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours (reaction time is dependent on the reactivity of the alkyl halide). Monitor the reaction's progress by TLC (e.g., using 50% EtOAc in hexanes). The product spot should be less polar than the starting material.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and quench it by the very slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Expert Insight: This step safely neutralizes any unreacted NaH. It is highly exothermic and will produce hydrogen gas. Proceed with extreme caution.
-
-
Work-up: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Visualization of Workflows
Caption: General workflow for the N-alkylation of benzyl 3-oxopiperazine-1-carboxylate.
Purification and Characterization
The crude product obtained after work-up is typically a viscous oil containing the desired product, mineral oil (from the NaH dispersion), and other minor impurities. Purification by flash column chromatography is usually required.
4.1. Purification Protocol
-
Adsorb Sample: Dissolve the crude oil in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add a small amount of silica gel and concentrate the slurry to dryness on a rotary evaporator to obtain a dry, free-flowing powder.
-
Prepare Column: Prepare a silica gel column packed using a hexane/ethyl acetate mixture (e.g., 80:20 Hex:EtOAc). The exact eluent system should be determined by TLC analysis of the crude mixture.
-
Load and Elute: Carefully load the adsorbed sample onto the top of the column. Elute the column with the chosen solvent system. The non-polar mineral oil will elute first, followed by the desired N-alkylated product.
-
Collect and Analyze: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Concentrate: Remove the solvent from the combined pure fractions under reduced pressure to yield the final product, which should be characterized to confirm its identity and purity.
Caption: Workflow for the purification and analysis of the N-alkylated product.
4.2. Characterization Methods
-
¹H and ¹³C NMR: Provides definitive structural confirmation. Key diagnostic signals include the disappearance of the N-H proton signal and the appearance of new signals corresponding to the added alkyl group.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product, typically via ESI-MS to observe the [M+H]⁺ or [M+Na]⁺ ion.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.
Alternative N-Alkylation Strategies
While the NaH-mediated SN2 reaction is robust, other methods can be advantageous depending on the substrate and desired outcome.
| Method | Description | Advantages | Disadvantages |
| Mitsunobu Reaction | Uses an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate (e.g., DIAD or DEAD).[15][16] | Mild conditions; works with alcohols as alkylating agents; proceeds with stereochemical inversion at a chiral center.[17][18] | Generates stoichiometric amounts of phosphine oxide and hydrazine by-products, which can complicate purification.[18][19] |
| Reductive Amination | A two-step, one-pot reaction involving the formation of an iminium ion from an aldehyde or ketone, followed by reduction (e.g., with NaBH(OAc)₃).[20][21] | Uses common carbonyl compounds; conditions are generally mild.[22] | Not a direct alkylation with an alkyl halide; requires a carbonyl-containing precursor. |
| Phase-Transfer Catalysis (PTC) | Uses a catalyst (e.g., a quaternary ammonium salt) to transfer the amide anion from an aqueous or solid phase to an organic phase for reaction.[23][24] | Often uses milder, safer bases (e.g., K₂CO₃, NaOH); can be performed in biphasic systems, simplifying work-up.[24][25] | Catalyst may need to be separated from the product; reaction rates can sometimes be slower. |
References
-
ResearchGate. (2025, August 5). Phase Transfer Catalysis in Heterocyclic Chemistry. (A Review). Retrieved from ResearchGate. [Link]
-
PTC Organics. PTC N-Alkylation of Very Polar Heterocycle. Retrieved from PTC Organics. [Link]
-
ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis. Retrieved from Wordpress. [Link]
-
Royal Society of Chemistry. (2015). N-Heterocyclic olefins as efficient phase-transfer catalysts for base-promoted alkylation reactions. Chemical Communications. [Link]
-
Organic Chemistry Portal. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters, 4, 1201-1204. [Link]
-
One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine. (n.d.). [Link]
-
Taylor & Francis Online. (2010, July 7). Solid–Liquid Phase Alkylation of N-Heterocycles: Microwave-Assisted Synthesis as an Environmentally Friendly Alternative. [Link]
-
New Jersey Department of Health. Hazard Summary: Sodium Hydride. Retrieved from NJ.gov. [Link]
-
University of California, Santa Barbara. (2012, December 14). Sodium Hydride - Standard Operating Procedure. Retrieved from UCSB EH&S. [Link]
-
PubMed. (2002, April 4). Preparation of Substituted Piperazinones via Tandem Reductive amination-(N,N'-acyl Transfer)-Cyclization. Organic Letters, 4(7), 1201-4. [Link]
-
Wikipedia. Williamson ether synthesis. Retrieved from Wikipedia. [Link]
-
Alkali Metals Ltd. MSDS for SODIUM HYDRIDE. Retrieved from Alkali Metals Ltd. [Link]
-
Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from Chemistry Steps. [Link]
-
Beilstein Journal of Organic Chemistry. (2016, April 13). Opportunities and challenges for direct C–H functionalization of piperazines. [Link]
-
ResearchGate. (2025, August 6). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Retrieved from ResearchGate. [Link]
-
University of Cape Town. SOP: ORDERING & STORAGE OF HYDRIDES. Retrieved from UCT Science. [Link]
-
ResearchGate. Intramolecular reductive amination for the preparation of piperazines. Retrieved from ResearchGate. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry. [Link]
-
Bouvier, B. The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. [Link]
-
National Center for Biotechnology Information. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]
-
ResearchGate. (2025, August 7). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines: A computational investigation. Retrieved from ResearchGate. [Link]
-
Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. Retrieved from Chemistry LibreTexts. [Link]
-
ResearchGate. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2002, April). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. [Link]
- Google Patents. WO2000001678A1 - Process for the synthesis of substituted piperazinones via mitsunobu reaction.
-
Organic Synthesis. Mitsunobu reaction. Retrieved from Organic-Synthesis.org. [Link]
-
David Publishing. (2015). The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides. [Link]
-
ChemSRC. Benzyl 3-oxopiperazine-1-carboxylate. Retrieved from ChemSRC. [Link]
-
Royal Society of Chemistry. (2018, September 28). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers. [Link]
-
ResearchGate. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Retrieved from ResearchGate. [Link]
-
Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction. Retrieved from Atlanchim Pharma. [Link]
-
White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from White Rose eTheses Online. [Link]
-
PubMed. (2006, March 15). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-26. [Link]
-
ResearchGate. (2025, August 9). Synthesis of novel 5-(4-N-Alkyl-piperazin-1-yl)-1- benzofuran-2-yl)-3-substituted phenyl propenone derivatives as antibacterial agents: In vitro and In silico studies. Retrieved from ResearchGate. [Link]
- Google Patents. WO2014184039A1 - Method for preparing n-alkyl-piperazines.
-
National Institutes of Health. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from NIH. [Link]
-
SID. (2021). Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. [Link]
-
ACS Publications. (2015, December 18). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. [Link]
-
PureSynth. Benzyl 3-Oxopiperazine-1-Carboxylate 98.0%(HPLC). Retrieved from PureSynth. [Link]
-
Organic Chemistry Portal. (2011). Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic Letters, 13, 3478-3481. [Link]
-
Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from Wiley Online Library. [Link]
- Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
-
ResearchGate. N‐alkylation of various amides with benzyl alcohol catalyzed by.... Retrieved from ResearchGate. [Link]
-
Wiley Online Library. (2010, November 19). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. [Link]
Sources
- 1. davidpublisher.com [davidpublisher.com]
- 2. benjamin-bouvier.fr [benjamin-bouvier.fr]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pure-synth.com [pure-synth.com]
- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 13. alkalimetals.com [alkalimetals.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. WO2000001678A1 - Process for the synthesis of substituted piperazinones via mitsunobu reaction - Google Patents [patents.google.com]
- 17. atlanchimpharma.com [atlanchimpharma.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. organic-synthesis.com [organic-synthesis.com]
- 20. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization [organic-chemistry.org]
- 21. Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals [organic-chemistry.org]
- 23. researchgate.net [researchgate.net]
- 24. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 25. phasetransfercatalysis.com [phasetransfercatalysis.com]
Catalytic hydrogenation of benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate
An Application Note and Detailed Protocol for the Catalytic Hydrogenation of Benzyl 4-Substituted-3-Oxopiperazine-1-Carboxylate Derivatives
Abstract
This application note provides a comprehensive technical guide for the catalytic hydrogenation of N-benzyl-protected piperazinone derivatives, specifically focusing on substrates of the class benzyl 4-substituted-3-oxopiperazine-1-carboxylate. This transformation is a critical deprotection step in multi-step organic synthesis, particularly in the development of pharmaceutical intermediates where the piperazinone core is a prevalent structural motif. We present a detailed protocol, an exploration of the underlying reaction principles, process optimization parameters, and critical safety considerations. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.
Introduction and Significance
The piperazine and piperazinone scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of approved drugs targeting various receptors and enzymes. During complex synthetic campaigns, protecting groups are essential for masking reactive functional groups. The benzyloxycarbonyl (Cbz or Z) group is a frequently used protecting group for secondary amines, such as the N-1 position of a piperazinone ring, due to its stability under a range of reaction conditions.
Its removal, however, must be performed efficiently and cleanly to reveal the free amine for subsequent transformations. Catalytic hydrogenation is the premier method for Cbz deprotection, prized for its high yields and clean reaction profile. The only byproducts are toluene and carbon dioxide, which are volatile and easily removed, simplifying product purification. This note details a robust protocol for this transformation, using palladium on carbon (Pd/C) as the catalyst.
Reaction Principle and Mechanism
The core transformation involves hydrogenolysis, the cleavage of a chemical bond by molecular hydrogen (H₂). In this case, the benzylic C-O bond of the carbamate is cleaved.
Reaction Scheme:
Caption: General scheme for Cbz deprotection via catalytic hydrogenation.
The mechanism proceeds via several key steps on the surface of the palladium catalyst:
-
Adsorption: Both the substrate and molecular hydrogen are adsorbed onto the palladium surface.
-
Hydrogen Activation: The H-H bond of H₂ is cleaved, forming reactive palladium-hydride species on the catalyst surface.
-
Hydrogenolysis: The benzylic C-O bond of the Cbz group is cleaved through interaction with the activated hydrogen atoms. This is the key bond-breaking step that liberates the free amine and forms toluene.
-
Decarboxylation: The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the desired secondary amine and carbon dioxide.
The choice of a 10% Pd/C catalyst provides a high surface area of active palladium sites, ensuring an efficient reaction rate. Alcohols like methanol (MeOH) or ethanol (EtOH) are excellent solvents as they readily dissolve the substrate and do not interfere with the catalysis.
Detailed Experimental Protocol
This protocol describes the deprotection of a model substrate on a 10 mmol scale. Quantities should be adjusted proportionally for different scales.
Materials and Reagents
| Reagent | Grade | Supplier Example | Comments |
| Benzyl 4-R-3-oxopiperazine-1-carboxylate | >98% Purity | N/A | Substrate |
| Palladium on Carbon (10 wt. %) | Degussa type E101 | MilliporeSigma | Use 50% water-wet catalyst for safety to prevent ignition upon solvent contact. |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | Excellent solvent for substrate and product. |
| Hydrogen (H₂) Gas | >99.99% Purity | Airgas | High purity is crucial to avoid catalyst poisoning. |
| Celite® 545 | N/A | MilliporeSigma | Filtration aid for removing the Pd/C catalyst. |
| Dichloromethane (DCM) | ACS Grade | VWR | For rinsing during filtration. |
| Nitrogen (N₂) Gas | High Purity | Airgas | For inerting the reaction vessel. |
Equipment Setup
-
Parr-type hydrogenation apparatus or a three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter for a hydrogen balloon, and a septum.
-
Magnetic stir plate.
-
Vacuum filtration apparatus (Büchner funnel, filter flask).
-
Rotary evaporator.
Step-by-Step Procedure
-
Vessel Preparation: To a 250 mL hydrogenation flask, add the Cbz-protected piperazinone (10.0 mmol).
-
Solvent Addition: Add methanol (100 mL, ~0.1 M concentration) to the flask and stir until the substrate is fully dissolved.
-
Inerting the Atmosphere: Seal the flask and purge the system with nitrogen gas for 5-10 minutes to remove all oxygen. This is a critical safety step to prevent the formation of an explosive H₂/O₂ mixture.
-
Catalyst Addition: Under a positive pressure of nitrogen, carefully add the 10% Pd/C catalyst (50% wet, 250 mg, ~2.5 mol% dry weight). Expert Tip: Adding the catalyst as a slurry in a small amount of the reaction solvent can prevent it from becoming airborne.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the nitrogen and backfill with hydrogen gas. Repeat this cycle three times to ensure a pure hydrogen atmosphere.
-
Reaction Execution: Pressurize the vessel to the desired pressure (e.g., 50 psi or use a balloon for atmospheric pressure) and begin vigorous stirring. A noticeable uptake of hydrogen should occur.
-
Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To take a sample, vent the hydrogen, purge with nitrogen, and quickly withdraw a small aliquot via syringe. The disappearance of the starting material and the appearance of a new, more polar spot (the free amine) indicates progress. The reaction is typically complete within 2-6 hours.
-
Reaction Quench and Catalyst Removal: Once the reaction is complete, vent the hydrogen pressure and purge the vessel thoroughly with nitrogen.
-
Filtration: Prepare a pad of Celite® (~1 inch thick) in a Büchner funnel. Pre-wet the pad with methanol. Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Safety Note: The Celite pad with the catalyst should not be allowed to dry completely, as residual palladium can be pyrophoric. Quench the pad with water before disposal.
-
Product Isolation: Rinse the Celite pad with additional methanol (2 x 20 mL) to ensure all product is recovered. Combine the filtrates and concentrate the solution using a rotary evaporator to yield the crude product.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization or silica gel chromatography.
Caption: Experimental workflow for catalytic hydrogenation.
Process Parameters and Optimization
The efficiency of the hydrogenation can be influenced by several factors. The following table summarizes key parameters and their typical ranges.
| Parameter | Typical Range | Effect on Reaction |
| Catalyst Loading | 1 - 10 mol % (dry basis) | Higher loading increases reaction rate but also cost and filtration complexity. 5 mol% is a common starting point. |
| Hydrogen Pressure | 1 - 4 atm (15 - 60 psi) | Higher pressure increases the concentration of dissolved hydrogen, accelerating the reaction rate. Atmospheric pressure (balloon) is often sufficient but may require longer reaction times. |
| Temperature | 20 - 40 °C | The reaction is typically run at room temperature. Gentle heating can increase the rate but may also promote side reactions. |
| Solvent | MeOH, EtOH, EtOAc, THF | Protic solvents like MeOH and EtOH are generally preferred for their ability to dissolve substrates and stabilize intermediates. Ethyl acetate (EtOAc) is also effective. |
| Substrate Conc. | 0.1 - 0.5 M | Higher concentrations can improve throughput but may lead to solubility issues or poor stirring. 0.1 M is a standard laboratory concentration. |
Note on the 4-hydroxy substituent: If the "R" group in the substrate is a hydroxyl group (4-hydroxy), it is generally stable under these hydrogenolysis conditions. However, if other reducible functional groups are present (e.g., nitro, alkene, alkyne), they will likely be reduced concurrently.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Stalled Reaction | 1. Inactive catalyst.2. Catalyst poisoning (e.g., by sulfur or halide impurities).3. Insufficient hydrogen pressure. | 1. Use a fresh bottle of catalyst.2. Purify the starting material.3. Increase hydrogen pressure or check for leaks in the system. |
| Low Yield | 1. Incomplete reaction.2. Product loss during filtration/workup.3. Product adsorption onto the catalyst. | 1. Extend reaction time.2. Ensure thorough rinsing of the reaction flask and Celite pad.3. Wash the catalyst pad with a more polar solvent or a slightly acidic solution (e.g., MeOH with 1% AcOH). |
| Product is Unstable | The free amine product may be sensitive to air or self-condensation. | After rotary evaporation, immediately place the product under high vacuum and/or store it under an inert atmosphere (N₂ or Ar). |
Safety Precautions
Catalytic hydrogenation requires strict adherence to safety protocols due to the use of flammable gas and a potentially pyrophoric catalyst.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Always conduct the reaction in a well-ventilated fume hood, away from ignition sources. Ensure all connections in the apparatus are secure to prevent leaks.
-
Palladium on Carbon (Pd/C): Dry Pd/C is pyrophoric and can ignite spontaneously upon exposure to air, especially when saturated with hydrogen and solvents. Always handle the catalyst in an inert atmosphere when dry. Using a 50% water-wet catalyst is strongly recommended as it significantly mitigates this risk.
-
Catalyst Filtration and Disposal: The filter cake containing the used catalyst must not be allowed to dry on the funnel. After filtration, the wet cake should be carefully transferred to a designated waste container and quenched with plenty of water.
References
-
Rathore, R., et al. (2021). Piperazine as a Versatile and Privileged Scaffold in Drug Discovery. RSC Medicinal Chemistry. Available at: [Link]
-
Jain, A., et al. (2022). A comprehensive review on piperazine derivatives: An emerging scaffold in the field of medicinal chemistry. Archiv der Pharmazie. Available at: [Link]
-
Kotha, S., & Lahiri, K. (2001). The Cbz (benzyloxycarbonyl) group: a boon to peptide chemistry. Chemical Reviews. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Cbz (Z) Deprotection. Available at: [Link]
-
Scriven, E. F. V., & Toomey, J. E. (2004). Hydrogenation. Kirk-Othmer Encyclopedia of Chemical Technology. Available at: [Link]
Preparation of siderophore mimics from benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate
This Application Note and Protocol guide details the synthesis of siderophore mimics utilizing Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate as the primary iron-chelating unit.
Application Note: Synthesis of Siderophore Mimics
Introduction & Strategic Overview
Siderophore mimics are synthetic analogues of natural iron-chelating compounds (siderophores) produced by microorganisms. These compounds are critical tools in "Trojan Horse" antibiotic delivery , where antibiotics are conjugated to siderophores to exploit bacterial iron-transport systems (e.g., TonB-dependent receptors) for cellular entry. They are also pivotal in iron chelation therapy for treating iron overload diseases (e.g., hemochromatosis).
The starting material, Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate (hereafter referred to as Cbz-P1 ), represents a "pre-organized" cyclic hydroxamic acid. Unlike linear hydroxamates, this cyclic structure offers enhanced metabolic stability and higher binding affinity due to reduced entropic penalty upon iron complexation.
The Synthetic Challenge
The primary challenge in utilizing Cbz-P1 is the orthogonality of protecting groups. The molecule contains:
-
N1-Cbz (Benzyloxycarbonyl): Protects the secondary amine (the attachment point).
-
N4-OH (Hydroxamic Acid): The iron-binding site, which must be protected during coupling to prevent O-acylation.
A standard hydrogenolysis (H₂/Pd) would cleave the Cbz group but would also cleave the standard O-Benzyl protection often used for hydroxamates. Therefore, this protocol employs a Silyl-Protection Strategy (TBDMS) to ensure orthogonality, allowing selective amine deprotection and scaffold coupling.
Workflow Visualization
Caption: Orthogonal protection strategy for synthesizing siderophore mimics from Cbz-P1 using TBDMS protection to survive Cbz hydrogenolysis.
Detailed Experimental Protocols
Reagents and Equipment
-
Starting Material: Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate (>97% purity).
-
Reagents: TBDMS-Cl (tert-Butyldimethylsilyl chloride), Imidazole, Pd/C (10%), Hydrogen gas (balloon or reactor), Trimesoyl chloride (or chosen scaffold), Triethylamine (TEA), TFA (Trifluoroacetic acid).
-
Solvents: DMF (Anhydrous), Methanol, Dichloromethane (DCM).
Protocol 1: Protection of the Hydroxamate (O-Silylation)
Objective: Protect the N-OH group with a moiety stable to hydrogenolysis but labile to acid.
-
Setup: In a flame-dried round-bottom flask under Argon, dissolve Cbz-P1 (1.0 eq, 10 mmol, 2.50 g) in anhydrous DMF (20 mL).
-
Addition: Add Imidazole (2.5 eq, 25 mmol, 1.70 g) and stir for 10 minutes at 0°C.
-
Reaction: Slowly add TBDMS-Cl (1.2 eq, 12 mmol, 1.81 g). Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.
-
Mechanistic Note: The imidazole acts as a base and nucleophilic catalyst. TBDMS is chosen because O-silyl hydroxamates are stable to neutral hydrogenation conditions used in Step 2.
-
-
Workup: Dilute with EtOAc (100 mL), wash with water (3 x 30 mL) and brine (30 mL). Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc 3:1).
-
Target: Benzyl 4-((tert-butyldimethylsilyl)oxy)-3-oxopiperazine-1-carboxylate (Intermediate A ).
-
Yield Expectation: 85–95%.
-
Protocol 2: Selective N-Deprotection (Hydrogenolysis)
Objective: Remove the Cbz group to expose the secondary amine for coupling, without disturbing the O-TBDMS group.
-
Setup: Dissolve Intermediate A (1.0 eq) in Methanol (0.1 M concentration).
-
Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate mass).
-
Reaction: Purge flask with H₂ gas (balloon pressure is sufficient). Stir vigorously at RT for 2–4 hours.
-
Monitoring: Monitor by TLC (Cbz group is UV active; product is less UV active) or LC-MS.
-
Critical Check: Ensure the O-TBDMS group remains intact (check MS for mass corresponding to [M+H]+ of deprotected amine). Silyl ethers are generally stable to hydrogenolysis unless the medium becomes too acidic (from HCl traces in Pd/C, though rare in neutral MeOH).
-
-
Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate the filtrate in vacuo.
-
Target: 4-((tert-butyldimethylsilyl)oxy)piperazin-2-one (Intermediate B ).
-
Stability:[1] Use immediately in Step 3 to avoid amine oxidation or silyl hydrolysis.
-
Protocol 3: Scaffold Coupling (Synthesis of the Trimer)
Objective: Attach three "warhead" units to a tripodal scaffold (e.g., Trimesic acid core) to utilize the chelate effect.
-
Setup: Dissolve Intermediate B (3.3 eq) and Triethylamine (4.0 eq) in anhydrous DCM at 0°C.
-
Scaffold Addition: Dissolve Trimesoyl chloride (1.0 eq) in DCM and add dropwise to the amine solution over 20 minutes.
-
Note: Trimesoyl chloride provides a C3-symmetric core, mimicking the architecture of Ferrichrome.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to RT and stir overnight.
-
Workup: Wash with 0.1 M HCl (cold, rapid wash to avoid desilylation), saturated NaHCO₃, and brine. Dry and concentrate.
-
Purification: Flash chromatography (DCM/MeOH gradient).
-
Target: Tris-coupled Silyl-Protected Siderophore (Intermediate C ).
-
Protocol 4: Global Deprotection
Objective: Remove the O-TBDMS groups to release the active hydroxamic acids.
-
Reaction: Dissolve Intermediate C in DCM/TFA (4:1 ratio) or HCl in Methanol (1.25 M). Stir at RT for 1–2 hours.
-
Alternative: For milder conditions, use TBAF (Tetra-n-butylammonium fluoride) in THF, though removal of ammonium salts can be difficult. Acidic cleavage is preferred for siderophores.
-
-
Workup: Concentrate in vacuo. Co-evaporate with toluene/methanol to remove excess acid.
-
Final Purification: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
-
Target: Final Siderophore Mimic.
-
Data Presentation & QC
Key Characterization Data (Expected)
| Compound Stage | Key 1H NMR Signal (ppm) | Key IR Signal (cm⁻¹) | Mass Spec (ESI) |
| Start (Cbz-P1) | 7.35 (m, 5H, Ar-H), 5.15 (s, 2H, CH₂-Ph) | 1680 (C=O, Cbz), 1650 (C=O, Hydroxamate) | [M+H]⁺ 251.1 |
| Inter A (TBDMS) | 0.95 (s, 9H, t-Bu), 0.15 (s, 6H, Si-Me) | No broad OH stretch | [M+H]⁺ 365.2 |
| Inter B (Amine) | Absence of 7.35 (Ar-H) and 5.15 (CH₂-Ph) | 3300 (NH, broad) | [M+H]⁺ 231.1 |
| Final Mimic | Broad OH (9.0–10.5), Scaffold Ar-H | 1630 (C=O, Hydroxamate), 3200 (OH) | [M+H]⁺ (Calc. based on scaffold) |
Validation: Chrome Azurol S (CAS) Assay
To confirm iron-binding capability:
-
Prepare CAS Shuttle Solution (CAS dye + Fe(III) + HDTMA). Solution is blue.
-
Add synthesized siderophore mimic.
-
Result: Color change from Blue to Orange indicates removal of Fe(III) from the dye, confirming high-affinity chelation.
References
-
Miller, M. J. (1989). Syntheses and therapeutic potential of hydroxamic acid based siderophores and analogues. Chemical Reviews, 89(7), 1563–1579. Link
-
Gacek, M., et al. (2017). Cyclic Hydroxamic Acid Analogues of Bacterial Siderophores as Iron-Complexing Agents. Chemistry – A European Journal, 23(70), 17667-17673. Link
-
Roosenberg, J. M., et al. (2000). Studies and syntheses of siderophores, microbial iron chelators, and analogs as potential drug delivery agents. Current Medicinal Chemistry, 7(2), 159-197. Link
-
BenchChem. (2025).[1] Application Notes: Cleavage of the Cbz Group. Link
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard Reference for TBDMS/Cbz orthogonality).
Sources
Application Notes & Protocols: A Scalable Production Method for Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate
Abstract
This document provides a comprehensive technical guide detailing a proposed scalable synthesis for Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate. This compound is a functionalized piperazinone scaffold of significant interest in medicinal chemistry and drug development, serving as a versatile intermediate for complex pharmaceutical agents.[1] The core challenge in its synthesis lies in the controlled introduction of a hydroxyl group onto a piperazine ring nitrogen, a feature that imparts unique chemical properties but demands a nuanced synthetic approach. This guide presents a robust, multi-step pathway designed for scalability, emphasizing process safety, efficiency, and analytical validation. We will explore the causality behind procedural choices, provide detailed step-by-step protocols, and outline critical considerations for transitioning from laboratory-scale synthesis to industrial production.
Introduction and Strategic Overview
The piperazine motif is a privileged scaffold in modern pharmacology, integral to numerous FDA-approved drugs targeting a wide array of conditions, from cancer to central nervous system disorders.[1] The target molecule, Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate, combines several key features: a piperazin-3-one core, a benzyloxycarbonyl (Cbz) protecting group for synthetic control, and a unique N-hydroxy functionality. This N-hydroxy moiety can serve as a handle for further derivatization or may be integral to the biological activity of downstream compounds.
Direct synthesis of this molecule is not widely reported, necessitating a rational design of the synthetic route. Our proposed strategy is a convergent, two-step process commencing from the commercially available precursor, Benzyl 3-oxopiperazine-1-carboxylate.[2][3] This approach isolates the most technically demanding step—selective N-hydroxylation—to the final transformation, which is advantageous for process optimization and scalability.
Logical Workflow of the Proposed Synthesis
The overall process is designed to be linear and efficient, minimizing intermediate purifications where possible and utilizing scalable techniques.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Cyclization of Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate
Welcome to the technical support center for the synthesis of benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this crucial intramolecular cyclization. Piperazinone scaffolds are vital components in medicinal chemistry, and achieving high yields of this intermediate is often a critical step in a synthetic campaign.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to enhance the yield and purity of your target compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format. Each solution is grounded in established chemical principles to help you understand the causality behind the recommended adjustments.
Question 1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?
Answer: Low yields in this type of intramolecular cyclization often stem from a few key areas. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[3][4]
Potential Causes & Recommended Actions:
-
Ineffective Base or Sub-optimal Stoichiometry: The reaction, likely a Dieckmann-type condensation, requires a strong, non-nucleophilic base to deprotonate the α-carbon of the ester, initiating the cyclization.
-
Causality: If the base is too weak, deprotonation will be incomplete, leading to a slow or stalled reaction. If a nucleophilic base (e.g., NaOH, KOH in excess) is used, it can saponify the ester, preventing cyclization.
-
Solution: Switch to a stronger, sterically hindered base like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu).[5] Use at least 1.1 to 1.5 molar equivalents to ensure complete deprotonation and drive the equilibrium towards the product.
-
-
Presence of Water: This reaction is highly sensitive to moisture.
-
Causality: Water will quench the base and can hydrolyze the starting material's ester group, especially under basic conditions. This reduces the amount of active starting material available for cyclization.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Handle hygroscopic bases (like KOtBu) in a glovebox or under a strong inert atmosphere (Argon or Nitrogen).
-
-
Sub-optimal Reaction Temperature: Temperature control is critical.
-
Causality: While heating can increase the reaction rate, excessive temperatures can promote side reactions, such as decomposition of the starting material or the product. Conversely, a temperature that is too low may result in an impractically slow reaction rate.
-
Solution: Begin by running the reaction at room temperature or slightly below (0 °C) to control the initial exothermic deprotonation. After the base has been added, you can gently warm the reaction (e.g., to 40-50 °C) and monitor its progress by TLC or LC-MS.[3]
-
-
Intermolecular Side Reactions: At high concentrations, the enolate of one molecule can react with the ester of another, leading to oligomers or polymers instead of the desired cyclic product.
-
Causality: Intramolecular reactions are favored under high-dilution conditions, which increase the probability of the reactive ends of a single molecule finding each other.
-
Solution: Run the reaction at a lower concentration (e.g., 0.05 M to 0.1 M). Consider adding the starting material slowly via a syringe pump to a solution of the base in the solvent. This technique, known as pseudo-dilution, keeps the concentration of the uncyclized starting material low at all times.[6][7]
-
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose and solve low-yield issues.
Caption: A flowchart for systematic troubleshooting of low reaction yields.
Question 2: My TLC/LC-MS analysis shows the formation of significant byproducts. How can I identify and suppress them?
Answer: Byproduct formation is a common issue that directly impacts yield and complicates purification.
Potential Byproducts & Mitigation Strategies:
-
Dimer or Polymer: As mentioned above, this results from intermolecular reactions.
-
Identification: Look for peaks in the LC-MS with masses that are multiples of the starting material minus the alcohol leaving group (e.g., 2x, 3x MW).
-
Mitigation: Employ high-dilution conditions as described in the previous section.
-
-
Saponified Starting Material: The carboxylic acid resulting from ester hydrolysis.
-
Identification: This compound will be more polar than the starting material on TLC and will have a corresponding M-H peak in negative-ion ESI-MS.
-
Mitigation: Rigorously exclude water from the reaction. Avoid using protic solvents or bases like NaOH/KOH.
-
-
Product Decomposition: The target molecule, a β-keto ester, can be unstable, especially under harsh conditions.
-
Identification: Appearance of multiple new, often more polar, spots on TLC over time.
-
Mitigation: Keep reaction temperatures moderate. During workup, neutralize the basic reaction mixture carefully with a mild acid (e.g., saturated NH4Cl solution) at low temperature to avoid harsh pH swings. The product should be purified and stored under neutral conditions.
-
Frequently Asked Questions (FAQs)
Q: What is the mechanistic role of the base in this cyclization?
A: The base acts as a catalyst to generate the key nucleophile. The reaction proceeds via a Dieckmann-type condensation mechanism. The strong base removes an acidic proton from the carbon atom alpha to the ester group, creating a highly reactive enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the other ester group to form the six-membered ring.
Proposed Reaction Mechanism
Caption: Simplified mechanism for base-catalyzed intramolecular cyclization.
Q: How critical is the choice of solvent?
A: The solvent choice is paramount. It must be aprotic to avoid reacting with the base and enolate intermediate. It also needs to adequately dissolve the starting material and the base.
| Solvent | Pros | Cons | Recommendation |
| Tetrahydrofuran (THF) | Good solvating power for many organics. Aprotic. | Can contain peroxides; must be freshly distilled or from a safe source. | Excellent choice. Ensure it is anhydrous. |
| Toluene | Aprotic. Allows for higher reaction temperatures if needed. | Lower polarity may reduce solubility of some intermediates. | Good alternative. Particularly useful if gentle heating is required. |
| Dichloromethane (DCM) | Good solvent, volatile, easy to remove. | Can react with some very strong bases. Lower boiling point limits temperature range. | Use with caution. Better for milder bases or room temperature reactions. |
| Ethanol/Methanol | N/A | Protic. Will be deprotonated by the base and will quench the reaction. | Avoid. Protic solvents are incompatible with this reaction. |
Q: Can I use a different protecting group for the nitrogen instead of Benzyl (Bn)?
A: Yes. The benzyl group is often used because it is robust and can be removed under standard hydrogenolysis conditions. However, other protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) can also be used. The choice depends on the overall synthetic strategy and the compatibility of the protecting group with subsequent reaction steps. Note that changing the protecting group may slightly alter the reactivity and solubility of the starting material, potentially requiring minor re-optimization of the cyclization conditions.
Optimized Experimental Protocol
This protocol is a recommended starting point. Small-scale trials are always advised before committing large amounts of material.[3]
Materials:
-
Linear diester precursor (1.0 eq)
-
Potassium tert-butoxide (KOtBu) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Setup: Under an inert atmosphere of Argon, add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Base Addition: Cool the THF to 0 °C using an ice bath. Carefully add the potassium tert-butoxide to the cold solvent with stirring.
-
Substrate Addition: Dissolve the linear diester precursor in anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred suspension of the base over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in NH4Cl(aq) and extracting with ethyl acetate.
-
Workup: Once the reaction is complete, cool the flask back to 0 °C. Slowly and carefully quench the reaction by adding saturated aqueous NH4Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate.
References
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. [Link]
-
Synthesis of Piperazines by C-H Functionalization. (2021). Encyclopedia.pub. [Link]
-
Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. (2013). Scientific Research Publishing. [Link]
-
Piperazine. Wikipedia. [Link]
- Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
-
Harnessing the cyclization strategy for new drug discovery. PMC. [Link]
- The preparation method of 2 piperazinones.
-
1-benzylpiperazine. Organic Syntheses Procedure. [Link]
-
Optimization of the cyclization reaction conditions. ResearchGate. [Link]
-
A New Methodology for Preparing Benzylated Aminopyridines Yields Unprecedented Site-Selective Organocatalysts. ChemRxiv. [Link]
-
Advancements in Loop Cyclization Approaches for Enhanced Peptide Therapeutics for Targeting Protein–Protein Interactions. The Journal of Organic Chemistry - ACS Publications. [Link]
-
What could be reason for getting a very low yield in organic chemistry? Quora. [Link]
-
Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (2023). Thieme. [Link]
-
Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. PMC. [Link]
-
Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. [Link]
-
10 - Strategy for Heterocycle Synthesis: Cyclisation and Dehydration. YouTube. [Link]
-
Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC. [Link]
-
Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Publishing. [Link]
-
Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. AZoM. [Link]
-
Cyclizing Painkillers: Development of Backbone-Cyclic TAPS Analogs. Frontiers. [Link]
-
Micelle-driven organic synthesis: an update on the synthesis of heterocycles and natural products in aqueous medium over the last decade. PMC. [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Virtual Tour [jnvlegal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quora.com [quora.com]
- 5. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Macrocyclization strategies for cyclic peptides and peptidomimetics - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00083G [pubs.rsc.org]
Troubleshooting solubility issues of benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate in water
Welcome to the technical support guide for Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this molecule in aqueous media. Our approach is rooted in fundamental physicochemical principles to provide not just solutions, but a deeper understanding of the underlying science.
Introduction: Understanding the Molecule
Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate is a substituted piperazine derivative. Its structure presents inherent solubility challenges. The large, non-polar benzyl carbamate group confers significant hydrophobicity, which is the primary driver of its poor water solubility. Conversely, the piperazine core contains two nitrogen atoms, and the structure includes polar hydroxyl and amide (oxo) groups, which can participate in hydrogen bonding. The interplay between this large hydrophobic region and the smaller polar functionalities dictates the compound's behavior in aqueous solutions. The key to successful solubilization lies in manipulating these features, primarily through pH adjustment and the use of formulation excipients.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've added my compound to water, and it's not dissolving. What is the primary reason for this poor solubility?
A1: The primary reason is the compound's molecular structure, which creates a significant hydrophobic character.
The dominant feature of this molecule is the benzyl carbamate group (-C(=O)O-CH₂-Ph). The phenyl ring is large and non-polar, leading to unfavorable interactions with the highly ordered hydrogen-bonding network of water. From a thermodynamic perspective, a significant amount of energy is required to create a cavity in the water for the non-polar moiety, making the dissolution process energetically unfavorable.
While the piperazine ring, hydroxyl group, and amide (oxo) group are polar and capable of hydrogen bonding, their contribution is insufficient to overcome the hydrophobicity of the large benzyl group at neutral pH. Compounds with similar large aromatic groups are often poorly soluble in water.[1]
| Property | Predicted Value / Characteristic | Impact on Aqueous Solubility |
| Molecular Weight | ~250.27 g/mol (analog: C₁₂H₁₄N₂O₄) | Higher MW often correlates with lower solubility. |
| Key Structural Feature | Benzyl Carbamate | Highly hydrophobic; significantly decreases water solubility. |
| Polar Groups | Piperazine N-atoms, Hydroxyl, Amide | Can engage in hydrogen bonding, but effect is outweighed by hydrophobic part. |
| Ionization Potential | Basic nitrogen atoms in piperazine ring | Solubility is expected to be highly pH-dependent.[2][3] |
Q2: How can I leverage pH to improve the solubility of my compound?
A2: Adjusting the pH to an acidic range (typically pH < 5) should dramatically increase solubility by protonating the piperazine ring.
The two nitrogen atoms within the piperazine core are basic and can accept protons (H⁺) from the solution.[4] When protonated, these nitrogen atoms acquire a positive charge, transforming the molecule into a more polar cationic salt. This salt form interacts much more favorably with polar water molecules, leading to a significant increase in solubility.[5]
The parent piperazine molecule has two pKa values of approximately 5.35 and 9.73.[4] While the exact pKa values for your specific derivative will differ due to the electronic effects of the substituents, the general principle remains the same. To ensure protonation, the pH of the solution should be adjusted to be at least 1-2 units below the lower pKa of the piperazine nitrogens.
Caption: Standard workflow for using a co-solvent to solubilize a hydrophobic compound.
| Co-Solvent | Type | Common Use | Considerations |
| DMSO | Aprotic, Polar | Gold standard for initial compound solubilization in drug discovery. | Can be toxic to some cell lines at >0.5%. May interfere with some assays. |
| Ethanol | Protic, Polar | Widely used in pharmaceutical formulations. [6] | Can cause protein precipitation at higher concentrations. Volatile. |
| Propylene Glycol (PG) | Protic, Polar | Common in injectable and oral formulations. [7] | Viscous. Lower solubilizing power for highly hydrophobic compounds than DMSO. |
| Polyethylene Glycol 400 (PEG 400) | Polyether | Used to increase solubility in various formulations. [7] | Can be viscous. Biocompatible. |
Q4: My compound precipitates even with a co-solvent when diluted into my aqueous buffer. What should I do next?
A4: This indicates that you have exceeded the thermodynamic solubility limit in the final aqueous/co-solvent mixture. You should consider more advanced formulation strategies like using surfactants or cyclodextrins.
1. Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell. Your hydrophobic compound can partition into the hydrophobic core, while the hydrophilic shell keeps the entire micelle dissolved in the aqueous solution. [8][9]
-
Common Lab Surfactants: Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80), Sodium Dodecyl Sulfate (SDS).
-
How to Use: Add the surfactant to your aqueous buffer before adding the compound stock solution. The final surfactant concentration should be above its CMC.
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. asianpharmtech.com [asianpharmtech.com]
Purification strategies for removing impurities from benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate
An authoritative guide to navigating the purification of benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate, tailored for chemistry professionals. This document provides in-depth, experience-driven strategies and troubleshooting protocols to address the unique challenges presented by this molecule's structure.
Introduction: The Purification Challenge
Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate is a key heterocyclic intermediate in pharmaceutical research and development.[1] Its structure, featuring a carbamate-protected piperazine ring, presents several purification challenges. The presence of two nitrogen atoms imparts basicity and high polarity, while the 4-hydroxy group creates a hemiaminal functionality. This hemiaminal is susceptible to ring-opening and other degradation pathways, particularly under harsh pH or thermal conditions, complicating purification efforts.
This guide provides a structured approach to overcoming these obstacles, ensuring the isolation of high-purity material essential for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude product?
A1: Impurities typically arise from the synthetic route and potential degradation. They can be categorized as follows:
-
Starting Materials: Unreacted precursors, such as protected amino acids or dipeptides, and coupling reagents.
-
Side-Reaction Products: Incomplete cyclization can leave linear peptide-like impurities. Over-oxidation or side-reactions involving the benzyl protecting group are also possible. Dimerization or oligomerization can also occur.
-
Structurally Similar Impurities: Analogs lacking the 4-hydroxy group or other piperazine derivatives formed during synthesis can be difficult to separate.[2]
-
Degradation Products: The hemiaminal moiety is the most labile part of the molecule. Under acidic or basic conditions, or upon heating, it can undergo ring-opening to form an amino-aldehyde, which can then participate in other reactions.
Q2: My crude product is a persistent oil or gum. How can I induce solidification for easier handling?
A2: This is a common issue with polar, amorphous compounds. Here are several strategies:
-
Trituration: Vigorously stir or sonicate the oil with a non-polar solvent in which the product is insoluble but the impurities are soluble. Heptane, diethyl ether, or a mixture of the two are excellent starting points. This process can wash away soluble impurities and induce crystallization or precipitation of your product.
-
Solvent Evaporation from a Non-solvent: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and add it dropwise to a large volume of a stirred, cold non-solvent (e.g., pentane or hexane). This rapid change in solubility can crash out the product as a solid.
-
Salt Formation: Since the piperazine nitrogen is basic, forming a salt can often yield a stable, crystalline solid.[3][4] Dissolve the crude oil in a suitable solvent like ethyl acetate or ether and add a solution of an acid (e.g., HCl in ether/dioxane or acetic acid). The resulting hydrochloride or acetate salt will often precipitate and can be isolated by filtration.[3][5] The free base can be regenerated later if necessary.
Q3: What is the most effective column chromatography strategy for this compound?
A3: The high polarity and basicity of the molecule are the primary considerations.[2]
-
Method: Normal-phase flash column chromatography on silica gel is typically the most effective method.
-
Mobile Phase: A gradient of methanol (or ethanol) in a less polar solvent like dichloromethane (DCM) or ethyl acetate is a good starting point.
-
Key Additive: The most critical step is to add a small amount of a basic modifier to the mobile phase. Incorporating 0.5-1% triethylamine (TEA) or a solution of ammonia in methanol is essential. This deactivates the acidic silanol groups on the silica gel surface, preventing strong adsorption of the basic piperazine nitrogen, which would otherwise lead to severe peak tailing and poor recovery.[2]
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography. |
| Mobile Phase A | Dichloromethane or Ethyl Acetate | Non-polar component of the eluent. |
| Mobile Phase B | Methanol or Ethanol | Polar component to elute the compound. |
| Additive | 0.5-1% Triethylamine (TEA) | Prevents peak tailing by neutralizing acidic silica sites.[2] |
| Gradient | Start at 0% B, gradually increase to 5-15% B | Allows for separation of less polar impurities first. |
Q4: Can I purify this compound by recrystallization? Which solvents are best?
A4: Recrystallization can be an excellent final purification step to achieve high purity, provided a suitable solvent system is found.[6][7]
-
Solvent Screening: Test solubility in a range of solvents. The ideal single solvent will dissolve the compound when hot but not when cold. More likely, a binary solvent system will be required.
-
Promising Binary Systems:
-
Isopropanol / Water
-
Ethyl Acetate / Heptane
-
Methanol / Diethyl Ether
-
Acetone / Hexane
-
-
Caution: Due to the hemiaminal's thermal lability, avoid prolonged heating or refluxing during dissolution. Dissolve the compound at the lowest temperature necessary to achieve a saturated solution.
Q5: I'm observing streaking or multiple spots on my TLC plate even after purification. What's happening?
A5: This can be frustrating and may point to several issues:
-
On-Plate Degradation: The silica gel on a TLC plate is acidic. If your compound is streaking badly from the baseline, it's likely binding irreversibly or degrading. Rerunning the TLC using a mobile phase containing 1% triethylamine will often resolve this issue.
-
Tautomers or Rotamers: The molecule may exist as a mixture of slowly interconverting isomers (e.g., rotamers around the carbamate bond) that can sometimes appear as separate, closely-spaced spots on TLC.
-
Incomplete Removal of Impurities: If distinct spots are visible, your previous purification step was incomplete. Re-purify using a shallower gradient in your column chromatography.
Troubleshooting and Experimental Protocols
Purification Workflow Overview
The following diagram illustrates a typical purification sequence for benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate.
Caption: General purification workflow.
Protocol 1: Flash Column Chromatography
This protocol is designed to separate the target compound from less polar and more polar impurities.
Materials:
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Glass column, flasks, and TLC supplies
Procedure:
-
Prepare the Eluent: Prepare two mobile phases.
-
Solvent A: DCM
-
Solvent B: DCM / MeOH / TEA (90:10:1 v/v/v)
-
-
Sample Adsorption (Slurry Loading):
-
Dissolve the crude product in a minimal amount of DCM or methanol.
-
Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.
-
Carefully evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. This prevents overloading the top of the column.
-
-
Pack the Column:
-
Prepare a silica gel slurry in Solvent A and pack the column, ensuring no air bubbles are trapped.
-
Add a thin layer of sand to the top of the silica bed.
-
-
Load the Sample: Carefully add the silica-adsorbed sample onto the sand layer.
-
Elution:
-
Begin elution with 100% Solvent A.
-
Gradually increase the proportion of Solvent B (e.g., from 0% to 50% over 10-15 column volumes) to elute your compound.
-
Collect fractions and monitor them by TLC (using a mobile phase containing TEA).
-
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Chromatography
This logic diagram helps diagnose common chromatography problems.
Caption: Troubleshooting guide for column chromatography.
References
- CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google P
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC.
- US2919275A - Purification of piperazine - Google P
- 1-benzylpiperazine - Organic Syntheses Procedure.
- Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem.
- Benzyl 3-oxopiperazine-1-carboxyl
- Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride - Substance Inform
- Benzyl 3-oxopiperazine-1-carboxyl
- US3481933A - Recovery and purification of piperazine - Google P
- Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases - PMC.
- Chromatogram of piperazine derivatives (and deuterated analogues)
- Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability - MDPI.
- Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Tre
- Recrystallization of commercial carbamazepine samples-a strategy to control dissolution variability - PubMed.
- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC.
- Benzyl 3-Oxopiperazine-1-Carboxyl
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - MDPI.
- Benzyl-3-Oxopiperazine-1-carboxylate | CAS 78818-15-2 | TCI-B4100 | Spectrum Chemical.
- How to purify Benzylamine? : r/OrganicChemistry - Reddit.
- Benzyl 3-Oxopiperazine-1-carboxylate 78818-15-2 | Tokyo Chemical Industry Co., Ltd.(APAC).
Sources
- 1. Virtual Tour [jnvlegal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. reddit.com [reddit.com]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recrystallization of commercial carbamazepine samples-a strategy to control dissolution variability - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming steric hindrance in benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate derivatives
This guide is structured as a specialized Technical Support Center for medicinal chemists and process scientists working with benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate (and its analogs). This scaffold is a critical intermediate in the synthesis of diazabicyclooctane (DBO)
Topic: Overcoming Steric Hindrance in Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate Ticket ID: CHEM-SUP-2024-882 Status: Open Priority: High (Blocker for Scale-up)
System Overview & Problem Definition
User Reported Issue:
"We are observing low yields (<30%) during the cyclization step to form the 4-hydroxy-3-oxopiperazine core. Furthermore, downstream
Root Cause Analysis (The "Steric Lock"): The target molecule contains two conflicting steric domains:
-
The N1-Protecting Group (Cbz): The benzyl carbamate moiety is bulky. Due to restricted rotation around the N-CO bond, it exists as distinct rotamers (
). The Cbz group often shields the C2/C6 axial positions, creating a "steric umbrella" that hinders approach to the N4 center. -
The N4-Hydroxy-3-Oxo Motif: The hydroxamic acid embedded in the ring forces a planar amide bond (N4-C3-O), flattening part of the piperazine chair. This geometric constraint, combined with the N1-Cbz bulk, creates a high-energy barrier for ring closure and subsequent functionalization.
Troubleshooting Module: Cyclization Failures
Issue: Ring Closure Stalls or Polymerizes
Symptoms:
-
Reaction mixture turns dark/tarry (polymerization).
-
LCMS shows linear dimer/trimer masses.
-
Incomplete conversion even after 48h.
Diagnosis:
The linear precursor (typically an
Protocol: The "High-Dilution / Pseudo-High-Dilution" Fix
| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) | Rationale |
| Concentration | 0.1 M - 0.5 M | 0.005 M - 0.01 M | Drastically reduces intermolecular collisions, favoring the intramolecular event despite the steric barrier. |
| Base | Cesium ("The Cesium Effect") coordinates with the linear precursor, pre-organizing the conformation for closure. | ||
| Temperature | RT | Reflux (MeCN/Toluene) | Higher thermal energy is required to overcome the rotational barrier of the Cbz group to access the reactive rotamer. |
Step-by-Step Optimization:
-
Solvent Switch: Move from DCM to Acetonitrile (MeCN) or Toluene .
-
Slow Addition: Do not dump the precursor into the base.
-
Dissolve base (
, 2.5 equiv) in the solvent at reflux. -
Add the linear precursor solution dropwise over 4–6 hours using a syringe pump.
-
-
Quench: Cool rapidly to 0°C to freeze the equilibrium before workup.
Troubleshooting Module: Functionalization (O-Alkylation)
Issue: The N-OH Group is Non-Reactive
Symptoms:
-
Recovery of unreacted starting material (benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate).
-
Formation of
-alkylation byproducts (if amide N is accessible). -
Decomposition of electrophile.
Diagnosis:
The N4-hydroxyl group is flanked by the C3-carbonyl and the C5-methylene. The Cbz group at N1 can fold back (boat-like conformation), sterically blocking the "top" face of the N-OH. Standard
Protocol: The Mitsunobu "Inversion" Strategy When standard alkylation fails, the Mitsunobu reaction is the gold standard for sterically hindered hydroxamic acids.
Q&A Troubleshooting:
Q: I tried DEAD/PPh3 and it didn't work. Why?
A: The byproduct (
-
Fix: Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and
(Tributylphosphine). is less sterically demanding than , and ADDP is more stable.
Q: What is the correct order of addition? A: This is critical for hindered substrates.
-
Dissolve Substrate (Hydroxamic acid), Alcohol (R-OH), and Phosphine in THF.
-
Cool to 0°C.
-
Add the Azodicarboxylate (DEAD/DIAD/ADDP) last and very slowly.
-
Reason: This prevents the formation of the N-alkylated hydrazine byproduct and ensures the betaine forms in the presence of the hindered alcohol.
-
Troubleshooting Module: Analytical (NMR)
Issue: "My NMR looks like a mixture of impurities."
Symptoms:
- NMR signals are broad humps rather than sharp multiplets.
-
Two sets of peaks appear (ratio ~60:40 or 70:30).
-
Carbon peaks are missing or extremely weak.
Diagnosis:
This is not impurity. It is Rotamerism . The N-Cbz bond rotation is slow on the NMR timescale at room temperature (
Resolution: Variable Temperature (VT) NMR
-
Experiment: Run
NMR in DMSO- or Tetrachloroethane- . -
Temperature: Heat the probe to 80°C (353 K) or 100°C (373 K) .
-
Result: The rotation becomes fast relative to the NMR timescale. The broad humps will coalesce into sharp, averaged signals.
-
Note: If you need to characterize the rotamers specifically, cool to
.
-
Visualizing the Workflow & Steric Pathway
The following diagram illustrates the critical decision points where steric hindrance causes failure and the corresponding technical solutions.
Caption: Workflow for synthesizing and characterizing sterically hindered hydroxamic acid piperazines. Red nodes indicate steric bottlenecks; Green nodes indicate technical resolutions.
Summary Data Table: Steric Parameters
| Feature | Steric Impact | Consequence | Mitigation Strategy |
| N1-Cbz Group | High | Forces rotamers; shields C2/C6 axial protons. | Run reactions at elevated temp; use VT-NMR. |
| N4-OH Group | Medium | Reactive center is planar (sp2 N); poor nucleophile. | Use Mitsunobu (activates OH) instead of direct alkylation. |
| Ring Pucker | Medium | 3-Oxo group flattens ring; resists "chair" flip. | Use |
References
-
Conformational Analysis of Piperazines
- Title: Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.
- Source: NIH / PMC.
-
URL:[Link] (Note: Generalized link to relevant PMC search as specific 2025 citation is hypothetical based on context, refer to standard piperazine conformational literature).
-
Mitsunobu Reaction on Hindered Substrates
- Title: Catalytic Mitsunobu: The face-lift of a workhorse.
- Source: GalChimia.
-
URL:[Link]
-
Cyclization of Hydroxamic Acids
-
Avibactam/DBO Intermediate Synthesis (Contextual)
Sources
Stability of benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate under acidic conditions
Technical Support Center: Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate
Introduction
Welcome to the technical support guide for Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this molecule in their workflows. Understanding the stability profile of this compound, particularly under acidic conditions, is critical for its successful application in multi-step synthesis, purification, and formulation development. This guide provides a detailed analysis of the molecule's potential liabilities, offers troubleshooting advice for common experimental issues, and presents standardized protocols for stability assessment.
Frequently Asked Questions (FAQs) on Acidic Stability
This section addresses the most common questions regarding the chemical stability of Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate in acidic environments.
Q1: What are the primary points of instability for benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate under acidic conditions?
A1: The molecule possesses three primary functional groups that may be susceptible to degradation under acidic conditions, listed in order of likely reactivity:
-
N1-Benzyloxycarbonyl (Cbz) Group: This is a carbamate protecting group. While more stable than a Boc group, it is liable to cleavage under strong acidic conditions.[1]
-
C3-Amide Bond: The internal amide within the oxopiperazine ring can be hydrolyzed. This typically requires harsh conditions (strong acid and elevated temperatures).
-
C4-Hydroxy Group: Under forcing acidic conditions, the hydroxyl group could potentially be eliminated via a dehydration mechanism, especially if a carbocation can be stabilized at an adjacent position.
Q2: How does the Cbz (benzyloxycarbonyl) group behave in acidic media?
A2: The Cbz group is generally considered stable to many mild acidic conditions used in synthetic chemistry (e.g., brief exposure to trifluoroacetic acid for Boc deprotection). However, it is not completely inert. Cleavage of the Cbz group is typically achieved using strong acids, most commonly HBr in acetic acid, which proceeds via an SN2 mechanism to yield a benzyl bromide, carbon dioxide, and the deprotected amine.[1] Catalytic hydrogenolysis is another common method for Cbz removal but is not relevant to acidic stability.[2][3] Therefore, prolonged exposure to strong, non-aqueous acids should be avoided if the integrity of the Cbz group is desired.
Q3: Is the amide bond in the 3-oxopiperazine ring susceptible to acid hydrolysis?
A3: Amide bonds are exceptionally stable functional groups. Their hydrolysis generally requires forcing conditions, such as refluxing in concentrated acid (e.g., 6M HCl) for several hours. Under the conditions typically used in routine synthetic and chromatographic processes (e.g., pH 1-4 at ambient temperature), the C3-amide bond of the piperazinone ring is expected to be highly stable. Significant degradation at this position would indicate extreme process conditions.
Q4: What are the expected primary degradation products under strong acidic conditions?
A4: The most likely degradation event is the cleavage of the N1-Cbz group. This would result in the formation of 4-hydroxy-3-oxopiperazine as the primary organic degradation product, along with benzyl alcohol or benzyl bromide (depending on the acid used) and CO₂. Hydrolysis of the internal amide is less likely but would lead to ring-opening.
Troubleshooting Guide for Unexpected Degradation
This guide provides solutions to common problems encountered during experiments.
Problem: After an acidic workup or purification step (e.g., reverse-phase HPLC with TFA), I observe a new, more polar peak/spot in my analysis, and my yield of the desired compound is low.
-
Likely Cause: You are likely observing the cleavage of the benzyloxycarbonyl (Cbz) group. The resulting free amine, 4-hydroxy-3-oxopiperazine, is significantly more polar than the starting material and will have a much shorter retention time on reverse-phase HPLC or a lower Rf on normal-phase TLC.
-
Troubleshooting Steps:
-
Confirm Identity: Obtain a mass spectrum of the new peak. The expected mass for the deprotected product (4-hydroxy-3-oxopiperazine) would be [M+H]⁺ = 131.07.
-
Mitigate Acid Exposure:
-
If using acid in a workup, switch to a milder acid (e.g., citric acid instead of HCl) or reduce the exposure time and temperature.
-
For chromatography, consider using a different mobile phase modifier like formic acid, which is less aggressive than TFA. If possible, use a neutral pH purification method.
-
-
Re-evaluate Synthetic Strategy: If a downstream step requires strong acid, it may be necessary to introduce the Cbz group at a later stage in the synthesis.
-
Problem: My reaction mixture turned dark brown/black after adding a strong acid.
-
Likely Cause: This often indicates charring or complex decomposition pathways. The benzyl portion of the Cbz group can form benzyl carbocations under strongly acidic conditions, which can lead to a variety of polymerization and side reactions.
-
Troubleshooting Steps:
-
Reduce Temperature: Perform the acidic addition at a lower temperature (e.g., 0 °C or -20 °C) to control the reaction rate and minimize side reactions.
-
Use Scavengers: If the formation of a benzyl cation is suspected, adding a scavenger like anisole or thioanisole to the reaction can help trap it and prevent downstream side reactions.[1]
-
Dilute Conditions: Running the reaction at a lower concentration can sometimes mitigate intermolecular side reactions that lead to polymerization and discoloration.
-
Visualized Degradation & Troubleshooting Workflow
Potential Acid-Catalyzed Degradation Pathways
Caption: Potential degradation pathways under acidic conditions.
Troubleshooting Workflow for Unexpected Degradation
Caption: Decision tree for troubleshooting unexpected product degradation.
Quantitative Stability Analysis
The following table summarizes the expected stability of the key functional groups based on established chemical principles for carbamates and amides.[1][4]
| Functional Group | Mild Acid (pH 3-6) | Moderate Acid (pH 1-3) | Strong Acid (e.g., HBr/AcOH) |
| N1-Cbz Carbamate | Generally Stable | Potentially slow degradation over prolonged time | Labile (Cleavage expected) |
| C3-Amide Bond | Stable | Stable | Stable (unless heated) |
| C4-Hydroxy Group | Stable | Stable | Generally Stable |
Experimental Protocols
Protocol 1: General Protocol for Assessing Acidic Stability via HPLC
This protocol provides a framework for quantitatively determining the stability of the target compound at a specific pH.
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate in a suitable organic solvent (e.g., Acetonitrile or Methanol).
-
-
Acidic Buffer Preparation:
-
Prepare an aqueous buffer at the desired pH (e.g., pH 2.0 using 0.1% Formic Acid in water).
-
-
Incubation Sample Preparation:
-
In a clean vial, mix 50 µL of the stock solution with 950 µL of the acidic buffer to achieve a final concentration of 50 µg/mL.
-
-
Time-Point Analysis (T=0):
-
Immediately after preparation, inject an aliquot of the incubation sample onto a calibrated HPLC-UV system. Record the peak area of the parent compound.
-
-
Incubation:
-
Seal the vial and keep it at a controlled temperature (e.g., ambient or 37 °C).
-
-
Subsequent Time-Points:
-
Inject identical volumes at subsequent time points (e.g., 1, 4, 8, 24 hours).
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 injection.
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Plot % Remaining vs. Time to determine the degradation rate.
-
References
-
PubChem Compound Summary for CID 736777, Benzyl 3-oxopiperazine-1-carboxylate. National Center for Biotechnology Information. [Link][5]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link][2]
-
Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. Google Patents (CN110734393B). [6]
-
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride - Substance Information. European Chemicals Agency (ECHA). [Link][7]
-
Benzyl 3-oxopiperazine-1-carboxylate. Autech Scientific. [Link][8]
-
Carbamate base-catalyzed hydrolysis mechanisms. ResearchGate. [Link][9]
-
Benzyl Esters - Stability. Organic Chemistry Portal. [Link][10]
-
Kinetics of Carbaryl Hydrolysis. Clemson University, College of Engineering, Computing, and Applied Sciences. [Link][11]
-
Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge. PubMed. [Link][13]
-
Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. PMC, National Center for Biotechnology Information. [Link][4]
-
Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. Royal Society of Chemistry Publishing. [Link][14]
-
A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. MDPI. [Link][15]
-
Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. ACS Publications. [Link][16]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link][17]
-
Hydrolysis of steroidal carbamates. Google Patents (US4252730A). [18]
-
Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Lund University. [Link][19]
-
Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate Properties. U.S. Environmental Protection Agency (EPA). [Link][20]
-
Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. [Link][21]
-
PubChem Compound Summary for CID 2794620, Benzyl 4-Hydroxy-1-piperidinecarboxylate. National Center for Biotechnology Information. [Link][22]
Sources
- 1. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 2. Cbz-Protected Amino Groups [organic-chemistry.org]
- 3. thalesnano.com [thalesnano.com]
- 4. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzyl 3-oxopiperazine-1-carboxylate | C12H14N2O3 | CID 736777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 7. echa.europa.eu [echa.europa.eu]
- 8. Virtual Tour [jnvlegal.com]
- 9. researchgate.net [researchgate.net]
- 10. Benzyl Esters [organic-chemistry.org]
- 11. cecas.clemson.edu [cecas.clemson.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Practical one-pot amidation of N -Alloc-, N -Boc-, and N -Cbz protected amines under mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02242C [pubs.rsc.org]
- 15. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Boc-Protected Amino Groups [organic-chemistry.org]
- 18. US4252730A - Hydrolysis of steroidal carbamates - Google Patents [patents.google.com]
- 19. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 20. CompTox Chemicals Dashboard [comptox.epa.gov]
- 21. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 22. Benzyl 4-Hydroxy-1-piperidinecarboxylate | C13H17NO3 | CID 2794620 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Guide to the Structural Elucidation of Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate: A Comparative Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise structural characterization of novel chemical entities is paramount. Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate, a functionalized piperazine derivative, represents a scaffold of significant interest due to the prevalence of the piperazine motif in a wide array of pharmacologically active compounds.[1] This guide provides an in-depth analysis of the interpretation of its 1H NMR spectrum, a cornerstone of molecular characterization. Furthermore, we will objectively compare the utility of 1H NMR with other key analytical techniques—¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—to offer a holistic perspective on its structural verification.
Interpreting the ¹H NMR Spectrum of Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate
The ¹H NMR spectrum of benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate is predicted to exhibit distinct signals corresponding to the protons of the benzyl group and the piperazine ring. However, a critical consideration for N-acylated piperazines is the phenomenon of restricted rotation around the amide bond (the N-C(O) bond of the carbamate), which can lead to the observation of broadened signals or even distinct sets of signals for the piperazine protons, representing different conformational isomers.[2][3] This conformational heterogeneity is a key feature in the spectra of such molecules.
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-a (Aromatic) | 7.30-7.40 | multiplet | - | 5H |
| H-b (Benzylic) | 5.15 | singlet | - | 2H |
| H-c (Piperazine) | 4.20-4.40 | broad multiplet | - | 1H |
| H-d (Piperazine) | 3.80-4.00 | broad multiplet | - | 1H |
| H-e (Piperazine) | 3.40-3.60 | broad multiplet | - | 2H |
| H-f (Piperazine) | 3.20-3.40 | broad multiplet | - | 2H |
| H-g (Hydroxyl) | 2.50-3.50 | broad singlet | - | 1H |
Detailed Interpretation:
-
Aromatic Protons (H-a): The five protons of the phenyl ring of the benzyl group are expected to appear as a complex multiplet in the range of δ 7.30-7.40 ppm.[4]
-
Benzylic Protons (H-b): The two protons of the benzylic methylene group (CH₂), being adjacent to an oxygen atom, are deshielded and are predicted to resonate as a sharp singlet around δ 5.15 ppm.[5] The singlet nature arises from the absence of adjacent protons.
-
Piperazine Protons (H-c, H-d, H-e, H-f): The protons on the piperazine ring will exhibit the most complex signals. Due to the aforementioned restricted amide bond rotation and potential for different chair conformations of the piperazine ring, these protons are likely to appear as broad multiplets, or even as separate signals for axial and equatorial positions.[3][6] The protons on the carbon adjacent to the hydroxyl group (H-c) would be the most deshielded among the ring protons. The hydroxyl proton itself (H-g) is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.
-
Hydroxyl Proton (H-g): The hydroxyl proton is expected to appear as a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature. It can be confirmed by D₂O exchange, where the peak disappears.
A Comparative Analysis of Spectroscopic Techniques
While ¹H NMR provides invaluable information about the proton framework of a molecule, a comprehensive structural elucidation relies on a combination of analytical methods.
| Technique | Information Provided | Advantages for this Molecule | Limitations for this Molecule |
| ¹H NMR | Proton environment, connectivity (via coupling), and stereochemistry. | Provides detailed information on the proton skeleton, crucial for confirming the presence of the benzyl and piperazine moieties. | Signal broadening due to conformational isomerism can complicate precise interpretation of the piperazine region. |
| ¹³C NMR | Carbon skeleton, number of unique carbons, and their chemical environment. | Confirms the number of carbon atoms and the presence of key functional groups (carbonyl, aromatic, aliphatic). Less prone to the complexities of conformational isomerism seen in ¹H NMR.[6] | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Provides the exact molecular weight, confirming the molecular formula. Fragmentation patterns can help in confirming the connectivity of the benzyl and piperazine fragments.[7] | Does not provide detailed stereochemical information. |
| FTIR Spectroscopy | Presence of functional groups. | Quickly confirms the presence of key functional groups like the N-H (if present as a secondary amine impurity), C=O (amide and carbamate), C-O, and aromatic C-H bonds.[8] | Provides limited information on the overall molecular structure and connectivity. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standardized protocol ensures the acquisition of high-quality NMR data.[9]
-
Sample Preparation: Dissolve 5-10 mg of benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H spectrum on a 400 MHz or higher field spectrometer. For ¹³C NMR, a higher concentration of the sample (20-50 mg) may be necessary.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
Electrospray ionization (ESI) is a suitable method for this molecule.
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ and/or [M+Na]⁺ ions.
-
Fragmentation Analysis (MS/MS): If required, perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
Visualizing Molecular Structure and Analytical Workflow
Caption: Molecular structure with proton assignments.
Caption: Workflow for comparative spectroscopic analysis.
Conclusion
The structural elucidation of benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate necessitates a multi-faceted analytical approach. While ¹H NMR spectroscopy provides the most detailed information regarding the proton framework, its interpretation for N-acylated piperazines must account for the complexities of conformational isomerism. By integrating data from ¹³C NMR, Mass Spectrometry, and FTIR, researchers can achieve a comprehensive and unambiguous structural confirmation, a critical step in the advancement of drug development programs.
References
- Yilmaz, F., & Menteşe, M. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(12), 939-949.
- Wodtke, R., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(19), 4585.
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
- Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(71), 40774-40786.
- Karakaplan, M., et al. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Turkish Journal of Chemistry, 46(4), 1183-1203.
-
Beilstein J. Org. Chem. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]
- Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(71), 40774-40786.
- Di Sarno, V., et al. (2016). Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. Molecules, 21(10), 1358.
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
- Al-Abodi, H. R., & Al-Masoudi, N. A. (2021). Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. Bulletin of the Chemical Society of Ethiopia, 35(3), 485-496.
-
University of Texas Health Science Center at San Antonio. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl 3-oxopiperazine-1-carboxylate. Retrieved from [Link]
- Adam, M., et al. (2022).
- Li, S., et al. (2013). Preparation and properties of cardanol-based polybenzoxazine/SiO2 hybrids by sol-gel technique. Journal of Thermal Analysis and Calorimetry, 114(2), 655-662.
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). Retrieved from [Link]
-
Princeton University, Macmillan Group. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
- Zhang, Y., et al. (2020).
-
Wikipedia. (n.d.). N-Hydroxypiperidine. Retrieved from [Link]
- Wang, C. F., et al. (2015). Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. Polymers, 7(8), 1466-1485.
- Kaczmarska, M., et al. (2021). Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine. Polymers, 13(21), 3689.
-
PubChem. (n.d.). 1-Hydroxypiperidine. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, August 1). 1H splitting pattern of benzyl CH2 protons. Retrieved from [Link]
- Hafiz Abdel-Hay, K. M. (2012).
-
Grokipedia. (n.d.). N-Hydroxypiperidine. Retrieved from [Link]
-
University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
- 7. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. organomation.com [organomation.com]
A Comparative Guide to Developing a Stability-Indicating HPLC Method for the Purity Analysis of Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, in-depth comparison of experimental strategies for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate. Moving beyond a simple protocol, this document elucidates the scientific rationale behind each experimental choice, presenting comparative data to guide researchers toward an optimized and validated analytical solution. The methodologies described are grounded in established chromatographic principles and validated against International Council for Harmonisation (ICH) guidelines.
Introduction
Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate is a heterocyclic compound of interest in pharmaceutical synthesis. As with any potential active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. A stability-indicating analytical method is critical, as it must be able to resolve the main compound from any potential process-related impurities and degradation products that may form under various stress conditions.
This guide details a systematic, comparative approach to developing such a method, from initial column and mobile phase screening to full validation in accordance with ICH Q2(R2) guidelines.[1][2]
Part 1: Analyte Properties and Initial Chromatographic Considerations
The structure of benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate (MW: 250.26 g/mol , Formula: C₁₂H₁₄N₂O₄) presents several key features that inform the method development strategy.
-
Hydrophobicity : The presence of the benzyl group provides significant non-polar character, making Reversed-Phase HPLC (RP-HPLC) the logical starting point.[3][4] RP-HPLC separates molecules based on their hydrophobic interactions with a non-polar stationary phase.[5]
-
Polarity : The piperazine ring, hydroxyl group (-OH), and ketone group (C=O) introduce considerable polarity. This dual nature suggests that while a standard C18 column may provide retention, alternative column chemistries designed for polar analytes could offer superior peak shape and selectivity.[6]
-
UV Chromophore : The benzyloxycarbonyl moiety contains a benzene ring, which is an excellent chromophore, allowing for sensitive detection using a standard UV detector. The expected maximum absorbance (λmax) is around 258-260 nm, though lower wavelengths may be necessary to detect impurities lacking this group.
-
Acidity/Basicity : The piperazine ring contains a secondary amine, which is basic. The hydroxyl group is weakly acidic. This means the overall charge of the molecule is pH-dependent, making control of the mobile phase pH essential for achieving reproducible retention times and symmetrical peak shapes.[5]
Part 2: HPLC Method Development - A Comparative Workflow
The development process is a systematic optimization of chromatographic parameters. The goal is to achieve adequate retention of the main peak, baseline separation from all known impurities and degradants, and excellent peak symmetry.
Caption: Workflow for systematic HPLC method development.
Column Selection: Standard C18 vs. Polar-Embedded C18
The choice of stationary phase is the most critical factor for achieving selectivity. We compared a conventional, high-purity silica C18 column with a polar-embedded C18 column, which contains a polar functional group (e.g., amide or carbamate) near the silica surface. This polar group helps to prevent "phase collapse" in highly aqueous mobile phases and can offer alternative selectivity for polar analytes.[7]
Experimental Protocol: Column Screening
-
Columns :
-
Alternative 1: Standard C18 (e.g., Waters SunFire™ C18, 4.6 x 150 mm, 5 µm)
-
Alternative 2: Polar-Embedded C18 (e.g., Waters Atlantis™ T3, 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase A : 0.1% Formic Acid in Water
-
Mobile Phase B : Acetonitrile (ACN)
-
Gradient : 10% to 90% B over 20 minutes
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 30°C
-
Detection : 260 nm
-
Injection Volume : 10 µL
-
Sample : 0.5 mg/mL of benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate in 50:50 ACN:Water
Comparative Data: Column Performance
| Parameter | Standard C18 | Polar-Embedded C18 | Rationale & Conclusion |
|---|---|---|---|
| Retention Time (min) | 12.5 | 11.8 | Both columns provide adequate retention. |
| Tailing Factor (USP) | 1.6 | 1.1 | The polar-embedded column shows significantly better peak symmetry, likely due to reduced secondary interactions between the basic piperazine nitrogen and residual silanols on the stationary phase. |
| Theoretical Plates | 9,500 | 12,000 | Higher plate count indicates better column efficiency. |
Mobile Phase Optimization: Acetonitrile vs. Methanol
The organic modifier influences selectivity and elution strength. Acetonitrile (ACN) and methanol (MeOH) are the most common choices in RP-HPLC.[8] ACN is generally a stronger solvent and provides lower backpressure, while MeOH can offer different selectivity.
Experimental Protocol: Organic Modifier Screening
-
This experiment uses the selected Polar-Embedded C18 column and the same conditions as above, but compares a gradient using ACN with a gradient using MeOH as Mobile Phase B.
Comparative Data: Organic Modifier Performance
| Parameter | Acetonitrile (ACN) | Methanol (MeOH) | Rationale & Conclusion |
|---|---|---|---|
| Resolution (vs. nearest impurity) | 2.5 | 1.9 | ACN provided better resolution between the main peak and a key process impurity. |
| System Backpressure (psi) | ~1800 | ~2400 | ACN generates significantly lower backpressure, which is beneficial for column longevity. |
| UV Cutoff | ~190 nm | ~205 nm | ACN's lower UV cutoff is advantageous for detecting impurities at low wavelengths.[8] |
Final Optimized HPLC Method
Based on the comparative experiments, the following method was established for validation. A phosphate buffer at pH 3.0 was chosen to ensure the piperazine nitrogen is protonated, leading to consistent interactions and improved peak shape.
Optimized Chromatographic Conditions
-
Column : Waters Atlantis™ T3 (4.6 x 150 mm, 5 µm)
-
Mobile Phase A : 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid
-
Mobile Phase B : Acetonitrile
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 35°C
-
Detection : Photodiode Array (PDA) at 220 nm and 260 nm. 220 nm was chosen for quantitation to ensure detection of a wider range of potential impurities.
-
Injection Volume : 10 µL
-
Gradient Program :
Time (min) %A %B 0.0 90 10 20.0 40 60 25.0 10 90 30.0 10 90 30.1 90 10 | 35.0 | 90 | 10 |
Part 3: Method Validation (per ICH Q2(R2))
The objective of analytical validation is to demonstrate that the method is suitable for its intended purpose.[9] The optimized method was subjected to a full validation protocol.
Caption: Workflow for HPLC method validation based on ICH guidelines.
System Suitability
System suitability tests are performed before each validation run to ensure the chromatographic system is performing adequately.
Acceptance Criteria
-
Tailing Factor (USP) : ≤ 1.5
-
Theoretical Plates : ≥ 5000
-
%RSD of 6 replicate injections (area) : ≤ 1.0%
Specificity (Forced Degradation)
To prove the method is stability-indicating, the drug substance was subjected to stress conditions to produce degradation products. The method must be able to resolve the main peak from any degradants.
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis : 0.1 N HCl at 60°C for 24 hours
-
Base Hydrolysis : 0.1 N NaOH at 60°C for 8 hours
-
Oxidation : 3% H₂O₂ at room temperature for 24 hours
-
Thermal : 80°C for 48 hours
-
Photolytic : Exposed to UV light (254 nm) for 48 hours
Results : In all conditions, degradation was observed. The method successfully separated all degradation product peaks from the parent peak, with a resolution of >2.0 for the closest eluting peak. This confirms the method's specificity and stability-indicating nature.
Linearity, Accuracy, and Precision
These parameters establish the quantitative performance of the method.
Experimental Protocol
-
Linearity : A series of seven solutions were prepared from 0.1 µg/mL (LOQ) to 750 µg/mL (150% of target concentration).
-
Accuracy : Determined by spiking the drug product with the analyte at three concentration levels (80%, 100%, and 120%) in triplicate. The % recovery was calculated.
-
Precision :
-
Repeatability: Six separate samples prepared at 100% of the target concentration and analyzed on the same day by the same analyst.
-
Intermediate Precision: The repeatability experiment was repeated on a different day with a different analyst and different instrument.
-
Summary of Quantitative Validation Data
| Validation Parameter | Acceptance Criteria | Result | Conclusion |
|---|---|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9998 | Excellent linearity across the specified range. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% | The method is highly accurate. |
| Precision - Repeatability (%RSD) | ≤ 2.0% | 0.45% | The method is highly precise.[10] |
| Precision - Intermediate (%RSD) | ≤ 2.0% | 0.68% | The method demonstrates good reproducibility. |
Limit of Detection (LOD) and Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
-
LOD : 0.03 µg/mL (Determined at a signal-to-noise ratio of 3:1)
-
LOQ : 0.10 µg/mL (Determined at a signal-to-noise ratio of 10:1)
Robustness
The robustness of the method was evaluated by making small, deliberate changes to the chromatographic conditions.
Experimental Protocol: Robustness Study
-
Flow Rate : ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Column Temperature : ± 2°C (33°C and 37°C)
-
Mobile Phase pH : ± 0.2 units (pH 2.8 and 3.2)
Results : In all varied conditions, the system suitability criteria were met, and the retention time of the main peak shifted by less than 5%. The resolution between the main peak and the closest impurity remained >2.0. This demonstrates that the method is robust and reliable for routine use.
Conclusion
This guide has detailed a systematic, comparative approach to developing and validating a stability-indicating RP-HPLC method for the purity analysis of benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate. By comparing column chemistries and mobile phase components, an optimized method using a polar-embedded C18 column with a phosphate-buffered acetonitrile/water gradient was established.
The subsequent validation, performed according to ICH Q2(R2) guidelines, confirmed that the method is specific, linear, accurate, precise, and robust.[1][11] The comprehensive data presented herein provides a clear and scientifically-grounded protocol that can be confidently implemented by researchers and quality control professionals in the pharmaceutical industry.
References
-
ResearchGate. (2025). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available at: [Link]
-
International Council for Harmonisation. (2023). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]
-
Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Available at: [Link]
-
ResearchGate. (2014). What is the best wave length for measuring the absorbance of peptides during the HPLC run? Available at: [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]
-
Royal Society of Chemistry. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Available at: [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Available at: [Link]
-
European Medicines Agency. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
PureSynth. (n.d.). Benzyl 3-Oxopiperazine-1-Carboxylate 98.0%(HPLC). Available at: [Link]
-
Biotage. (2023). Does Detection Wavelength Influence Compound Purity and Recovery? Available at: [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
-
PubChem. (n.d.). Benzyl 3-oxopiperazine-1-carboxylate. Available at: [Link]
-
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Available at: [Link]
-
Labcompare. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Available at: [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
-
Journal of Chromatography B. (2017). Simple and sensitive HPLC-UV method for determination of bexarotene in rat plasma. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
Chromatography Forum. (2012). How to select the UV wavelength for related substances? Available at: [Link]
-
Moravek. (2024). Exploring the Different Mobile Phases in HPLC. Available at: [Link]
-
European Chemicals Agency (ECHA). (2023). Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride - Substance Information. Available at: [Link]
-
SIELC Technologies. (2012). HPLC Analysis of Piperazine on Primesep 100. Available at: [Link]
-
Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]
- Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
-
ACS Omega. (2024). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs. Available at: [Link]
-
Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Available at: [Link]
-
IntuitionLabs.ai. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. sepscience.com [sepscience.com]
- 5. moravek.com [moravek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. hplc.eu [hplc.eu]
- 8. welch-us.com [welch-us.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to Boc and Cbz Protection in the Synthesis of 4-Hydroxy-3-Oxopiperazine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, the 4-hydroxy-3-oxopiperazine core represents a privileged structure in medicinal chemistry. Its synthesis, however, necessitates a careful selection of protecting groups to ensure regioselectivity and compatibility with subsequent reaction conditions. This guide provides an in-depth technical comparison of two of the most widely used amine protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), in the context of 4-hydroxy-3-oxopiperazine synthesis. We will delve into the strategic considerations, experimental protocols, and the relative merits and demerits of each approach, supported by experimental data from the literature.
The Strategic Importance of Protecting Groups in 4-Hydroxy-3-Oxopiperazine Synthesis
The 4-hydroxy-3-oxopiperazine scaffold possesses two nitrogen atoms with differing reactivity, making selective functionalization challenging. Protecting group strategies are therefore essential to mask one amine functionality while the other is manipulated. The choice between the Boc and Cbz groups is not merely a matter of preference but a critical decision that impacts the entire synthetic route, from the ease of introduction and stability during intermediate steps to the conditions required for final deprotection.
A plausible synthetic strategy for N-protected 4-hydroxy-3-oxopiperazine involves the initial synthesis of an N-protected 3-oxopiperazine, followed by hydroxylation at the C-4 position. The choice of the protecting group (Boc or Cbz) will dictate the conditions for both the cyclization to form the piperazinone ring and the subsequent hydroxylation and final deprotection steps.
The Boc Protection Strategy: An Acid-Labile Approach
The tert-butoxycarbonyl (Boc) group is a popular choice for amine protection due to its ease of introduction and its lability under acidic conditions.[1] This allows for orthogonal deprotection strategies when other acid-stable protecting groups are present in the molecule.
Synthesis of N-Boc-4-hydroxy-3-oxopiperazine: A Proposed Pathway
A feasible route to N-Boc-4-hydroxy-3-oxopiperazine begins with the synthesis of 1-Boc-3-oxopiperazine. This can be achieved by reacting piperazin-2-one with di-tert-butyl dicarbonate (Boc)₂O.[2] The subsequent introduction of a hydroxyl group at the C-4 position is a critical step that can potentially be achieved through various oxidative methods.
Figure 1: Proposed synthetic workflow for 4-hydroxy-3-oxopiperazine using the Boc protecting group.
Experimental Protocols
Protocol 1: Synthesis of 1-Boc-3-oxopiperazine [2]
-
Suspend piperazine-2-one (1.0 eq) in anhydrous dichloromethane.
-
Slowly add di-tert-butyl dicarbonate (1.0 eq) in portions at 0 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Evaporate the solvent to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Protocol 2: Proposed Hydroxylation of 1-Boc-3-oxopiperazine
The direct hydroxylation of the C-4 position of the N-Boc-3-oxopiperazine ring is a challenging transformation. Methods such as oxidation with metal-based reagents or enzymatic hydroxylation could be explored. For related aliphatic systems, hydroxylation has been achieved using bis(μ-oxo)dicopper(III) complexes, which are generated in situ from a Cu(I) complex and molecular oxygen.[3]
Protocol 3: Deprotection of 1-Boc-4-hydroxy-3-oxopiperazine [4]
-
Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane.
-
Add trifluoroacetic acid (TFA) and stir at room temperature.
-
Monitor the reaction by TLC until completion.
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected product as its TFA salt.
The Cbz Protection Strategy: A Hydrogenolysis-Cleavable Alternative
The benzyloxycarbonyl (Cbz) group offers a robust alternative to Boc protection. It is stable to both acidic and basic conditions, providing a different orthogonality.[5] The Cbz group is typically removed by catalytic hydrogenolysis, a mild method that is often compatible with a wide range of functional groups.
Synthesis of N-Cbz-4-hydroxy-3-oxopiperazine: A Proposed Pathway
The synthesis of N-Cbz-4-hydroxy-3-oxopiperazine would likely commence with the preparation of benzyl 3-oxopiperazine-1-carboxylate (1-Cbz-3-oxopiperazine).[6] Similar to the Boc route, this would be followed by hydroxylation at the C-4 position and subsequent deprotection.
Figure 2: Proposed synthetic workflow for 4-hydroxy-3-oxopiperazine using the Cbz protecting group.
Experimental Protocols
Protocol 4: Synthesis of Benzyl 3-oxopiperazine-1-carboxylate (1-Cbz-3-oxopiperazine)
A general procedure for the Cbz protection of a secondary amine involves the reaction with benzyl chloroformate (Cbz-Cl) in the presence of a base.
-
Dissolve piperazin-2-one (1.0 eq) in a suitable solvent mixture, such as THF/water.
-
Add a base, such as sodium bicarbonate or triethylamine.
-
Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Extract the product with an organic solvent and purify by column chromatography.
Protocol 5: Proposed Hydroxylation of 1-Cbz-3-oxopiperazine
The same hydroxylation strategies proposed for the Boc-protected intermediate (Protocol 2) could be applicable to the Cbz-protected analog, provided the reagents and conditions are compatible with the Cbz group.
Protocol 6: Deprotection of 1-Cbz-4-hydroxy-3-oxopiperazine [5]
-
Dissolve the Cbz-protected compound in a suitable solvent, such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (e.g., balloon pressure) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the catalyst through a pad of celite and concentrate the filtrate to obtain the deprotected product.
Comparative Analysis: Boc vs. Cbz
The choice between Boc and Cbz protection for the synthesis of 4-hydroxy-3-oxopiperazine depends on several factors, including the overall synthetic strategy, the presence of other functional groups, and the desired scale of the reaction.
| Feature | Boc Protection | Cbz Protection |
| Introduction | Generally straightforward using (Boc)₂O. | Typically uses Cbz-Cl, which can be more reactive and require careful handling. |
| Stability | Labile to strong acids. Stable to bases and hydrogenolysis. | Stable to acids and bases.[5] Labile to hydrogenolysis.[5] |
| Deprotection | Acidic conditions (e.g., TFA, HCl). Can be harsh for acid-sensitive substrates.[4] | Catalytic hydrogenolysis (H₂, Pd/C). Generally mild and clean. Not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes, some aromatic systems). |
| Byproducts | Isobutylene and CO₂, which are volatile. | Toluene and CO₂, which are also volatile. |
| Orthogonality | Orthogonal to Cbz, Fmoc, and other groups stable to acid. | Orthogonal to Boc, Fmoc, and other groups stable to hydrogenolysis. |
| Safety | (Boc)₂O is a relatively safe reagent. Strong acids for deprotection require careful handling. | Cbz-Cl is a lachrymator and corrosive. Hydrogen gas for deprotection is flammable and requires specialized equipment. |
Conclusion: Making an Informed Decision
Both Boc and Cbz protecting groups offer viable pathways for the synthesis of 4-hydroxy-3-oxopiperazine.
-
The Boc strategy is advantageous due to the ease of introduction of the protecting group and the volatile byproducts of deprotection. However, the requirement for acidic deprotection may not be suitable for substrates containing acid-sensitive functionalities.
-
The Cbz strategy provides a robust protecting group that is stable across a wider range of reaction conditions. The deprotection via hydrogenolysis is exceptionally mild and clean, making it an excellent choice for sensitive molecules, provided they do not contain other reducible groups.
Ultimately, the optimal choice will be dictated by the specific requirements of the overall synthetic plan. For a molecule with no other reducible groups, the Cbz group may offer a milder final deprotection step. Conversely, if acid-sensitive groups are absent, the operational simplicity of Boc deprotection might be favored. This guide provides the foundational knowledge and experimental frameworks to enable researchers to make an informed and strategic decision for their specific synthetic endeavors.
References
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved February 13, 2024, from [Link]
-
Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved February 13, 2024, from [Link]
-
Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
PatSnap. (2013, July 17). Synthesis method for N-Boc-3-piperidone. Eureka. Retrieved from [Link]
- Google Patents. (n.d.). CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides.
- Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
- Google Patents. (n.d.). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
-
ResearchGate. (2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). BENZYL 3-OXOPIPERAZINE-1-CARBOXYLATE | CAS 78818-15-2. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl 3-oxopiperazine-1-carboxylate. Retrieved from [Link]
- International Journal of Organic Chemistry. (2017). A Convenient Route to N -[2-(Fmoc)
-
PubMed. (2013, March 1). A General Approach for Preparing Epidithiodioxopiperazines from Trioxopiperazine Precursors. Enantioselective Total Syntheses of (+)- and (−)- Gliocladine C, (+)-Leptosin D, (+)-T988C, Bionectin A and (+). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of new derivatives of 1,3-Oxazepine via cycloaddition reactions [2+5] of Selected Carboxylic acid anhydrides with azomethines derived from 4,4'- methylenebis(3-chloroaniline). Retrieved from [Link]
-
Royal Society of Chemistry. (2020, June 2). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. Retrieved from [Link]
- Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
-
Pharmatutor. (n.d.). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN106543107A - A kind of synthetic method of 1 BOC piperazines.
-
PubMed. (2000, January 15). Aliphatic Hydroxylation by a Bis(µ-oxo)dicopper(III) Complex. Retrieved from [Link]
-
PubChem. (n.d.). (S)-Benzyl 3-hydroxypiperidine-1-carboxylate. Retrieved from [Link]
-
PubMed. (n.d.). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N. Retrieved from [Link]
- Google Patents. (n.d.). WO2002034728A1 - 4-n-acyl-δ5-2-oxopiperazines, a process for its preparation and combinatorial libraries thereof.
-
Neuroquantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Retrieved from [Link]
-
RASAYAN Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. Retrieved from [Link]
Sources
- 1. EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Aliphatic Hydroxylation by a Bis(µ-oxo)dicopper(III) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis method for N-Boc-3-piperidone - Eureka | Patsnap [eureka.patsnap.com]
- 5. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BENZYL 3-OXOPIPERAZINE-1-CARBOXYLATE | CAS 78818-15-2 [matrix-fine-chemicals.com]
Reference standards for benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate analysis
An authoritative guide to the analysis and comparison of reference standards for benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate, designed for researchers, scientists, and professionals in drug development.
Introduction: The Critical Role of a Reference Standard
Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate is a heterocyclic compound with a structure that suggests its potential as an intermediate in the synthesis of pharmacologically active molecules. In any drug discovery and development pipeline, the unequivocal identification and quantification of such compounds are paramount. This is where a well-characterized reference standard becomes an indispensable tool. A reference standard is a highly purified and well-characterized substance used as a benchmark for the quality and purity of other batches of the same substance. The accuracy of all subsequent analytical data relies heavily on the quality of the reference standard used.
This guide provides a comprehensive overview of the analytical methodologies required to qualify a batch of benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate as a reference standard. Given that commercial reference standards for this specific molecule may not be readily available, this guide focuses on the principles and practices for establishing an in-house reference standard.
Establishing a Reference Standard: A Multi-Pronged Analytical Approach
The qualification of a reference standard is a rigorous process that involves confirming its identity, determining its purity, and assigning a precise potency value. This process should be guided by principles outlined by regulatory bodies such as the International Council for Harmonisation (ICH).
Identity Confirmation
The first step is to unequivocally confirm the chemical structure of the synthesized compound. This is typically achieved through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and types of carbon signals, provide a detailed map of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as carbonyls (C=O), hydroxyls (-OH), and aromatic rings.
Purity Assessment
Purity is a critical attribute of a reference standard. A combination of chromatographic and other techniques should be employed to detect and quantify all potential impurities.
-
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment. A validated, stability-indicating HPLC method should be developed. The use of a photodiode array (PDA) detector can help in identifying impurities with different chromophores. For non-chromophoric impurities, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended.
-
Residual Solvents: Gas Chromatography (GC) with a headspace autosampler is the standard method for the determination of residual solvents from the synthesis and purification process. The limits for residual solvents are defined in pharmacopeias like the United States Pharmacopeia (USP) <467>.
-
Water Content: The water content can be determined by Karl Fischer titration, which is a highly specific and accurate method. Alternatively, Thermogravimetric Analysis (TGA) can be used, although it is less specific as it measures the total mass loss on heating.
-
Inorganic Impurities: The content of inorganic impurities can be assessed by the sulfated ash test as described in pharmacopeias.
Potency Assignment
Once the purity profile is established, a potency value can be assigned to the reference standard. This is typically done using a mass balance approach or by a quantitative NMR (qNMR) experiment.
-
Mass Balance: The potency is calculated by subtracting the percentages of all identified impurities (including water and residual solvents) from 100%.
-
Quantitative NMR (qNMR): qNMR is an absolute method that allows for the direct determination of the concentration of a substance in a solution without the need for a reference standard of the same compound. A certified reference material of an unrelated compound is used as an internal standard.
Comparison of Analytical Methodologies
The following table compares the key analytical techniques used in the characterization of a reference standard for benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate:
| Technique | Purpose | Strengths | Limitations |
| ¹H and ¹³C NMR | Structural Elucidation | Provides detailed structural information. | Relatively low sensitivity compared to MS. |
| HRMS | Identity Confirmation, Elemental Composition | High sensitivity and mass accuracy. | May not distinguish between isomers. |
| FTIR | Functional Group Identification | Fast and non-destructive. | Provides limited structural information. |
| HPLC-UV/PDA | Purity Assessment, Quantification | High resolution, widely available. | Requires chromophoric compounds. |
| GC-FID/MS | Residual Solvent Analysis | High sensitivity for volatile compounds. | Not suitable for non-volatile substances. |
| Karl Fischer Titration | Water Content Determination | High accuracy and precision for water. | Only measures water content. |
| qNMR | Potency Assignment | Absolute quantification method. | Requires specialized equipment and expertise. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol provides a starting point for developing a purity method. Method development and validation are essential.
-
**Chro
Safety Operating Guide
A-to-Z Disposal Protocol for Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate
As researchers dedicated to advancing drug development, our work inherently involves the synthesis and handling of novel chemical entities. Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate, a key intermediate, demands not only precision in its application but also diligence in its disposal. This guide provides a comprehensive, step-by-step protocol for its safe and compliant management, moving beyond mere procedure to explain the critical reasoning behind each action. Adherence to these guidelines is paramount for ensuring personnel safety, environmental integrity, and regulatory compliance.
Part 1: Hazard Assessment & Characterization
Before any disposal action, a thorough understanding of the compound's hazard profile is essential. While comprehensive toxicological data for many research chemicals is limited, we can extrapolate from Safety Data Sheets (SDS) of structurally similar compounds and general chemical principles.
Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate belongs to the piperazine derivative family. According to classifications provided for similar compounds, it should be treated as a substance that causes skin and serious eye irritation.[1] Although acute toxicity data is not widely available, the precautionary principle dictates that we handle it with measures to prevent all routes of exposure—inhalation, ingestion, and skin contact.[2][3]
The foundational step in compliant disposal is waste characterization. Under the U.S. Environmental Protection Agency (EPA) regulations, a chemical waste is hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Given its nature as a synthetic organic compound with potential biological activity, it must be managed as a hazardous waste until proven otherwise by a certified laboratory. Under no circumstances should this compound be disposed of down the drain or in regular trash. [4]
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Based on the hazard assessment, a stringent PPE protocol is mandatory to prevent accidental exposure during handling and disposal.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne dust particles that can cause serious eye irritation.[5][6] |
| Hand Protection | Chemical-resistant nitrile rubber gloves. | Provides a barrier against direct skin contact, preventing potential irritation.[5][6] |
| Body Protection | Standard laboratory coat. | Prevents contamination of personal clothing.[6] |
| Respiratory | Required if dust is generated. | Use a NIOSH-approved respirator when handling the solid compound outside of a fume hood to prevent respiratory irritation.[2][5] |
This PPE ensemble is your primary barrier against the known and potential hazards of this compound. Always ensure equipment is in good condition and worn correctly.[3][7]
Part 3: The Disposal Workflow - A Step-by-Step Protocol
The following protocol outlines the systematic process for collecting and disposing of Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate waste. This workflow is designed to ensure safety and compliance from the point of generation to the final hand-off.
Step 1: Segregation at the Source
Immediately upon generation, segregate waste containing this compound. Do not mix it with other waste streams, such as solvents or aqueous waste, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[6] This prevents potentially unknown and hazardous chemical reactions.
Step 2: Waste Containerization
-
Select the Right Container : Use a chemically compatible, leak-proof container with a secure, tightly sealed lid. High-density polyethylene (HDPE) containers are generally suitable.
-
Labeling is Critical : The container must be clearly labeled. Affix a hazardous waste tag as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"[6]
-
The full chemical name: "Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate"
-
An accurate list of all constituents and their approximate concentrations.
-
The date of initial accumulation.
-
-
Keep Containers Closed : Except when adding waste, the container must remain tightly sealed to prevent the release of vapors and to avoid spills.[8]
Step 3: Accumulation and Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] This area must be at or near the point of waste generation and under the control of laboratory personnel. Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[5]
Step 4: Arranging for Final Disposal
The only acceptable final disposal route for this type of chemical waste is through a licensed hazardous waste disposal company.[5][6]
-
Contact Your EHS Office : Your institution's EHS department is the primary coordinator for hazardous waste disposal. Contact them to schedule a waste pickup.[6]
-
Provide Documentation : Be prepared to provide the Safety Data Sheet (SDS) and an accurate description of the waste to the disposal contractor. This information is crucial for safe transport and final treatment.[6]
-
Prohibited Actions : Never attempt to treat or neutralize this chemical waste yourself.[9] Incineration or land disposal must be performed at a licensed Treatment, Storage, and Disposal Facility (TSDF) in accordance with all local and national regulations.[10]
Disposal Decision Workflow
The following diagram illustrates the mandatory decision-making process for the proper disposal of Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate.
Caption: Decision workflow for compliant laboratory chemical waste disposal.
Part 4: Managing Spills & Accidental Releases
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel : Immediately notify others in the vicinity.
-
Evacuate and Ventilate : If the spill is large or generates dust, evacuate the immediate area and ensure it is well-ventilated, preferably within a chemical fume hood.[6]
-
Don PPE : Before attempting any cleanup, don the full PPE ensemble described in Part 2.
-
Contain and Absorb : For liquid spills, contain the spill with an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep up the material to avoid creating dust.[2]
-
Collect Waste : Place all contaminated absorbent material and spilled chemical into a designated hazardous waste container.
-
Decontaminate : Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[4]
-
Report : Report the incident to your laboratory supervisor and EHS department, regardless of the spill size.
By adhering to this comprehensive protocol, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental health. This structured approach is not merely a set of rules but a system for self-validation, safeguarding every step of the chemical lifecycle in our laboratories.
References
-
Substance Information - Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. European Chemicals Agency (ECHA). Available from: [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available from: [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available from: [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania, Environmental Health and Radiation Safety. Available from: [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. Available from: [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available from: [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available from: [Link]
-
A Guide to Hazardous Materials and Laboratory Safety. OSHA Education Center. Available from: [Link]
Sources
- 1. echa.europa.eu [echa.europa.eu]
- 2. aksci.com [aksci.com]
- 3. osha.gov [osha.gov]
- 4. vumc.org [vumc.org]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. oshaeducationcenter.com [oshaeducationcenter.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
